Gramicidin S (GS) is a cyclic decapeptide antibiotic first discovered in the 1940s and remains clinically used in topical formulations for skin and throat infections due to its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, with virtually no observed bacterial resistance despite decades of use [1] [2]. This remarkable feature has rejuvenated scientific interest in GS as a template for developing novel antimicrobial agents against multidrug-resistant pathogens. GS is classified as an antimicrobial peptide (AMP) with a primary structure of cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, forming a stable, amphiphilic cyclic β-sheet structure that enables multiple mechanisms of antibacterial action, primarily through membrane disruption and additional intracellular targets [3] [1]. This whitepaper provides a comprehensive technical analysis of GS's structure, mechanism of action, and research applications tailored for researchers, scientists, and drug development professionals seeking to exploit its unique properties for novel therapeutic development.
This compound possesses a well-defined symmetric structure with the following characteristics:
The three-dimensional structure of GS reveals distinct amphiphilic characteristics:
Table 1: Key Structural Features of this compound
| Structural Feature | Description | Functional Significance |
|---|---|---|
| Sequence | Cyclo(Val-Orn-Leu-D-Phe-Pro)₂ | Determines primary structure and cyclic nature |
| Secondary Structure | Antiparallel β-sheet with type II' β-turns | Provides structural stability and defined geometry |
| Symmetry | C₂ symmetric dimer | Creates balanced amphiphilic structure |
| Charged Residues | Four ornithine side chains (cationic at physiological pH) | Mediates electrostatic binding to bacterial membranes |
| Hydrophobic Residues | Val, Leu, D-Phe side chains | Promotes membrane insertion and disruption |
| Molecular Weight | ~1,141-1,169 Da | Optimal size for membrane interaction |
The primary mechanism of GS's antibacterial action involves direct interaction with and disruption of bacterial membranes through a multi-stage process:
This multifaceted mechanism is supported by experimental evidence showing that GS causes strong depolarization of bacterial membranes and induces leakage of potassium and phosphate ions, ultimately leading to cell death [3] [2]. Unlike tyrocidines that form defined ion-conducting pores, GS causes more generalized membrane disruption through a carpet-like mechanism that doesn't necessarily form discrete, stable pores [3].
Beyond membrane disruption, emerging evidence indicates GS has secondary mechanisms of action:
Table 2: Quantitative Antibacterial Activity of this compound Against Resistant Pathogens
| Bacterial Strain | Activity | Notes | Reference |
|---|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | Potent activity at low μM range | Activity independent of resistance pattern | [1] |
| Vancomycin-resistant Enterococci (VRE) | Rapid bactericidal effect at 5× MIC | Superior to temporin L and IDR-1018 | [1] |
| Clinical E. faecalis and *E. faecium* | Complete killing at 5× MIC | Effective against tetracycline-resistant strains | [1] |
| Bacterial Persisters | Supreme activity | Kills dormant subpopulations | [1] |
| Biofilm Cells | Eradicates mature biofilms | Prevents biofilm formation at sub-MIC | [1] |
Efficient extraction of GS from producer strains requires specialized protocols addressing its intracellular storage in granular structures:
Detailed Extraction Protocol:
This optimized extraction method yields approximately 96% recovery with 90% purity, significantly improving on traditional multi-step approaches [4].
Comprehensive GS analysis employs multiple complementary techniques:
Structural Verification:
Activity Assessment:
Understanding the structural basis of GS activity enables rational design of analogs with improved therapeutic properties:
Recent advances in GS analog design focus on reducing hemotoxicity while maintaining antimicrobial potency:
Table 3: this compound Analog Design Strategies and Outcomes
| Design Strategy | Structural Modification | Biological Outcome | Reference |
|---|---|---|---|
| Side Chain Stapling | Cys replacement at Leu with disulfide or perfluoroaryl bridges | Reduced hemolysis while retaining anti-Gram-positive activity | [7] |
| Aromatic Residue Modification | Nitro-group insertion or alkylation of D-Phe phenyl rings | Altered activity spectrum; some derivatives show reduced hemolysis | [2] |
| Ring Size Expansion | Undecapeptide (11-residue) analogs | 2-fold enhanced activity in 3L-Leu-GS analog | [2] |
| Charge Modulation | Ornithine replacement with Lys or diaminobutyric acid | Altered membrane selectivity and reduced hemolysis | [2] |
| Linear Analog | Flexible linear GS analog | Broader-spectrum activity including Gram-negative strains | [7] |
The most promising recent approach involves peptide stapling to control conformational rigidity. Research demonstrates that introducing covalent bridges (disulfide or perfluoroaryl) between cysteine residues substituted at leucine positions creates GS analogs with maintained antibacterial activity but significantly reduced hemolytic potential [7]. Molecular dynamics simulations reveal that optimized conformational flexibility, rather than maximal rigidity, enables effective membrane interactions while improving selectivity for bacterial over mammalian cells.
GS is synthesized non-ribosomally in Aneurinibacillus migulanus through a dedicated synthetase system:
Advanced production approaches enhance yield and sustainability:
GS serves multiple roles in basic and applied research:
Promising research directions focus on overcoming GS's therapeutic limitations:
Gramicidin S (GS) is a cyclic decapeptide antibiotic first discovered in 1942 by Russian microbiologist Georgyi Gause and his wife Maria Brazhnikova from the soil bacterium Bacillus brevis (now reclassified as Aneurinibacillus migulanus) [1] [2]. This discovery emerged during World War II when the Soviet Union urgently needed effective antibiotics to treat infected wounds, leading to its immediate deployment in military hospitals by 1944 and widespread use at the front lines by 1946 [1]. The historical significance of GS extends beyond its clinical applications, as its discovery earned Gause the Stalin Prize for Medicine in 1946 and provided him with political protection during the period of Lysenkoism in the USSR, allowing him to collaborate with geneticists who would later contribute to Lysenko's downfall [1]. This compound represents one of the earliest characterized peptide antibiotics and serves as a classic model for studying nonribosomal peptide biosynthesis and membrane-active antimicrobial compounds.
The structural elucidation of GS became an international effort when samples were sent to Great Britain via the International Red Cross in 1944 [1]. English chemist Richard Synge utilized paper chromatography to demonstrate that GS was an original antibiotic polypeptide, work that contributed to his receipt of the Nobel Prize in 1952 [1]. The complete crystal structure was later established through the collaborative efforts of Dorothy Hodgkin and Gerhard Schmidt, with notable involvement from a young Margaret Thatcher who worked on the antibiotic as an undergraduate research project in 1947 [1]. This multinational investigative effort underscores the scientific importance of GS as both a therapeutic agent and a model compound for understanding peptide antibiotics.
This compound possesses a cyclic decapeptide structure with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, formally written as two identical pentapeptides joined head-to-tail [1] [3]. This primary structure incorporates two unusual components: the non-proteinogenic amino acid ornithine and the atypical D-stereoisomer of phenylalanine [1]. The molecule has a molecular weight of 1141.470 g·mol⁻¹ and a molecular formula of C₆₀H₉₂N₁₂O₁₀ [1]. Natural producers of GS typically generate several analogs alongside the primary compound, with variants identified where one or both ornithine residues are replaced by lysine or diaminobutyric acid, resulting in molecular weights of 1155 and 1169 Da [2].
The three-dimensional structure of GS features an amphiphilic antiparallel β-sheet conformation, with the two tripeptide units (L-Val-L-Orn-L-Leu) forming a double-stranded antiparallel β-sheet stabilized by four hydrogen bonds between the strands [3]. This structure is further reinforced by two type II' β-turns at the ends formed by the Pro-D-Phe sequences [4] [3]. The rigid cyclic structure creates distinct polar and non-polar surfaces, contributing to its amphiphilic character - a crucial property for its biological activity [3]. The ornithine residues with their charged δ-amino groups form the hydrophilic sector, while the hydrophobic amino acid side chains (Val, Leu, D-Phe) create the hydrophobic sector [3].
Extensive research involving more than 200 synthetic analogs has revealed key structural requirements for GS bioactivity [3]. The amphiphilic character governed by the combination of ornithine residues as the hydrophilic component and the overall hydrophobicity of the remainder of the molecule is essential for antimicrobial activity [3]. Additionally, the stable antiparallel β-sheet structure, or the ability to form such a structure in the presence of lipid bilayers, represents another critical feature [3]. Studies have demonstrated that these characteristics yield significant bioactivity only in combination with a ring size of 10 or more residues [3].
Table 1: Natural this compound Analogs and Their Characteristics
| Analog Variation | Molecular Weight (Da) | Producing Strain | Antimicrobial Efficacy |
|---|---|---|---|
| Standard GS (Orn,Orn) | 1141 | A. migulanus NCTC 7096 | Lower against plant pathogens |
| Single Lys substitution | 1155 | A. migulanus Nagano | Enhanced spectrum |
| Double Lys substitution | 1169 | A. migulanus Nagano | Enhanced spectrum |
| Dab substitutions | Variable | A. aneurinilyticus | Superior antifungal activity |
Recent investigations into GS analogs have explored the relationship between conformational rigidity and biological activity [4]. Studies have demonstrated that stapled derivatives with controlled rigidity retain potent antimicrobial activity while significantly reducing cytotoxicity, while linear analogs with increased flexibility exhibit broader-spectrum activity, including efficacy against Gram-negative strains [4]. These findings highlight the delicate balance between structural constraints and biological function in antimicrobial peptide design.
This compound is biosynthesized by a two-enzyme nonribosomal peptide synthetase (NRPS) system comprising this compound synthetase I (GrsA) and this compound synthetase II (GrsB) [5] [6]. This NRPS machinery operates independently of the ribosomal protein synthesis pathway, enabling the incorporation of non-proteinogenic amino acids like ornithine and D-phenylalanine [5]. The genes encoding this system (grsA and grsB) form an operon with an additional open reading frame called grsT, arranged in the order grsT–grsA–grsB and transcribed from a single promoter located upstream of grsT [6]. The NRPS system demonstrates a modular organization where each module is responsible for recognizing, activating, and incorporating a specific amino acid into the growing peptide chain [6].
The biosynthesis begins with GrsA, a 126 kDa protein that comprises module 1 containing three functional domains: an adenylation (A) domain responsible for recognizing and activating L-phenylalanine; a thiolation (T) domain (also called peptidyl carrier protein or PCP) that carries the activated amino acid as a thioester; and an epimerization (E) domain that converts L-phenylalanine to D-phenylalanine [5] [6]. The second enzyme, GrsB, is a massive 510 kDa multidomain polypeptide containing four modules (modules 2-5), each with their own A, T, and condensation (C) domains, with module 5 additionally containing a thioesterase (TE) domain responsible for cyclization and product release [5] [6].
Diagram 1: Modular organization of this compound synthetase showing the sequential arrangement of catalytic domains in GrsA and GrsB that assemble the decapeptide through nonribosomal peptide synthesis.
The GS biosynthetic pathway follows a precise assembly line mechanism where each module sequentially adds a specific amino acid to the growing peptide chain [5] [6]. The process initiates with the GrsA adenylation domain binding L-phenylalanine and activating it through adenylation with ATP, forming an aminoacyl-AMP intermediate [5]. The activated amino acid is then transferred to the thiolation domain, where it is covalently attached as a thioester to a 4'-phosphopantetheine cofactor that is post-translationally modified from apo to holo form by phosphopantetheinyl transferase [5] [6]. The epimerization domain then catalyzes the conversion of L-phenylalanine to D-phenylalanine, resulting in a D-phenylalanine-bound holo-[acyl-carrier protein] [5].
The chain elongation continues on GrsB, where the adenylation domain of module 2 activates L-proline, and the condensation domain catalyzes peptide bond formation between the D-phenylalanine from GrsA and L-proline, forming a dipeptide [5]. This process repeats sequentially through modules 3, 4, and 5, which activate L-valine, L-ornithine, and L-leucine respectively, resulting in a pentapeptide (D-Phe-L-Pro-L-Val-L-Orn-L-Leu) attached to the GrsB thiolation domain [5]. The same process generates a second pentapeptide, and the thioesterase domain in module 5 catalyzes the head-to-tail condensation of two pentapeptides, cyclizing them into the final decapeptide product and releasing this compound [5] [6].
Table 2: this compound Biosynthesis Enzymes and Their Functions
| Enzyme/Module | Molecular Weight | Amino Acid Specificity | Catalytic Function | Key Domains |
|---|---|---|---|---|
| GrsA (Module 1) | 126 kDa | L-Phenylalanine | Activation, thioesterification, epimerization | A, T, E |
| GrsB (Module 2) | 510 kDa (total) | L-Proline | Peptide bond formation | C, A, T |
| GrsB (Module 3) | - | L-Valine | Peptide elongation | C, A, T |
| GrsB (Module 4) | - | L-Ornithine | Peptide elongation | C, A, T |
| GrsB (Module 5) | - | L-Leucine | Peptide elongation and cyclization | C, A, T, TE |
The production of this compound typically involves fermentation using native producer strains such as Aneurinibacillus migulanus or Aneurinibacillus aneurinilyticus [2]. A standard protocol begins with inoculum preparation, where the bacterial strain is inoculated into 100 mL of Tryptic Soy Broth (TSB) and grown for 48 hours at 37°C on a rotary shaker at 150 rpm [2]. For the production phase, a 1% microbial inoculant is transferred to fresh sterilized TSB or alternative media such as corn steep liquor (CSL) based medium supplemented with soluble starch or glucose, followed by cultivation for 3-7 days under the same conditions [2]. Research has demonstrated that the choice of growth medium significantly influences the analog profile of the produced GS, with CSL-based media promoting analogs where ornithine residues are replaced by lysine [2].
For extraction of GS from microbial biomass, the following protocol has been established: bacterial cells are first separated from the fermentation medium by centrifugation at 5,000 rpm for 20 minutes at 4°C, followed by two washing steps with purified water [2]. The biomass pellets are then treated with an extraction solution comprising ethanol and 0.2 N HCl (9:1 v/v) using a ratio of fermented medium to solvent of 3:1 (v/v) [2]. The extraction is performed at room temperature with agitation at 300 rpm for two hours [2]. Following extraction, the microbial biomass is centrifuged again, and the supernatant containing GS is collected for further purification and analysis. This method has been shown to effectively extract GS while preserving its antimicrobial activity.
Ultra Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (UPLC-ESI-MS/MS) has emerged as a powerful analytical technique for characterizing GS analogs and their amino acid sequences [2]. The protocol typically involves dissolving GS extracts in appropriate solvents and separation using reverse-phase chromatography with gradient elution [2]. Mass spectrometric analysis is then performed using electrospray ionization in positive ion mode, with data processing utilizing specialized software such as mMass for de novo sequencing of detected analogs [2]. This method enables the identification of even minor variations in the peptide sequence, such as the substitution of ornithine with lysine or diaminobutyric acid, and provides relative quantification of different analogs present in complex microbial extracts [2].
Circular Dichroism (CD) Spectroscopy and Molecular Dynamics (MD) Simulations represent complementary techniques for investigating the secondary structure and membrane interactions of GS and its analogs [4]. CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light, providing information about the peptide's secondary structure in various environments [4]. Molecular dynamics simulations utilize computational models to study the time-dependent behavior of GS peptides in membrane environments, offering insights into their mechanism of action at the atomic level [4]. These techniques have revealed that flexible or moderately rigid GS analogs interact more effectively with membrane models than highly constrained versions, explaining their differential biological activities [4].
Diagram 2: Integrated experimental workflow for the production, extraction, characterization, and bioactivity assessment of this compound and its synthetic analogs.
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-based strategies provides an efficient route for generating GS analogs for structure-activity relationship studies [7]. A practical gram-scale synthesis has been developed involving Fmoc-based SPPS for generating the linear decapeptide precursor, followed by solution-phase cyclization to afford the target compound [7]. This approach has demonstrated versatility through the construction of various GS analogs incorporating nonproteinogenic sugar amino acid residues in the turn regions, with reported yields of 81% with limited purification steps [7]. The synthetic accessibility of GS analogs enables systematic investigation of structure-activity relationships and development of optimized therapeutic candidates.
Peptide stapling has emerged as a powerful macrocyclization technique for modulating the conformational rigidity of GS analogs [4]. This approach involves introducing covalent constraints through side-chain bridging, typically by substituting leucine residues with cysteine and then introducing bridges of varying lengths and chemical compositions [4]. Two primary stapling strategies have been employed: disulfide bridge formation between cysteine residues, and perfluoroaryl bridge formation via thiolate moieties [4]. Studies have demonstrated that stapled derivatives with controlled rigidity retain potent antimicrobial activity while exhibiting significantly reduced cytotoxicity, highlighting the importance of conformational flexibility in balancing efficacy and safety [4].
The primary mechanism of action of this compound involves disruption of microbial membrane integrity through interactions with lipid bilayers [3]. As an amphiphilic cyclic peptide, GS partitions strongly into liquid-crystalline lipid bilayers, locating primarily in the glycerol backbone region below the polar headgroups and above the hydrocarbon chains [3]. The presence of GS perturbs lipid packing and increases membrane permeability, leading to leakage of cellular components and ultimately cell death [3]. At higher concentrations, GS can induce the formation of inverted cubic phases and cause complete membrane destabilization [3]. Studies of GS interaction with bacterial cells provide strong evidence that destruction of the inner membrane integrity represents the primary mode of its antimicrobial action [3].
GS exhibits a broad spectrum of activity against various pathogens. While early studies using agar-based assays primarily demonstrated efficacy against Gram-positive bacteria, subsequent investigations using liquid-based antibacterial assays revealed potent activity against both Gram-negative and Gram-positive bacteria as well as several pathogenic fungi [3]. Recent research has identified novel GS analogs from Aneurinibacillus aneurinilyticus isolated from corn steep liquor that exhibit superior conidial inhibition activity against Aspergillus brasiliensis compared to commercial GS preparations [2]. This enhanced antifungal activity positions these novel GS extracts as promising candidates for antimicrobial treatments, particularly in addressing the global challenge of antibiotic-resistant pathogens [2].
Recent investigations have explored the antiviral potential of GS against SARS-CoV-2 [8]. In vitro studies have demonstrated that GS reduces viral load and enhances viral clearance in SARS-CoV-2 infected Vero cells, with an EC₅₀ value of 1.571 µg based on antiviral assays [8]. Treatment with GS resulted in significant decrease in viral load compared to untreated groups, with no or minimal cytotoxicity observed at effective concentrations [8]. Proteomic analysis indicated that GS treatment modulates the expression of more than 250 differentially regulated proteins in SARS-CoV-2 infected cells, affecting metabolic pathways and mRNA processing [8]. These findings suggest that GS could be repurposed as a therapeutic agent against viral infections, likely through disruption of the viral envelope.
The anticancer potential of GS and its derivatives has also attracted research interest [2]. Studies have reported that GS analogs can bind to proteins expressed on tumor cells, potentially promoting immune responses against cancer cells [2]. Additional research has demonstrated that gramicidin inhibits proliferation of human gastric cancer cells and exhibits activity against ovarian cancer cells [2]. While the exact mechanisms underlying these anticancer effects require further elucidation, they may involve membrane disruption similar to its antimicrobial action or potentially more specific interactions with cellular targets. These diverse investigational applications highlight the therapeutic potential of GS beyond its traditional role as a topical antimicrobial agent.
Table 3: Therapeutic Applications and Bioactivities of this compound and Its Analogs
| Bioactivity | Experimental Model | Key Findings | Potential Mechanisms |
|---|---|---|---|
| Antibacterial | Gram-positive and Gram-negative bacteria | Broad-spectrum activity in liquid media | Membrane disruption, increased permeability |
| Antifungal | Aspergillus brasiliensis | Superior activity of novel analogs | Conidial inhibition, membrane interaction |
| Antiviral | SARS-CoV-2 infected Vero cells | EC₅₀ = 1.571 µg; 99% viral reduction | Viral envelope disruption, proteomic modulation |
| Anticancer | Gastric and ovarian cancer cells | Inhibition of cancer cell proliferation | Membrane binding, immune activation |
| Hemolytic Activity | Mammalian erythrocytes | Concentration-dependent hemolysis | Non-specific membrane interactions |
The clinical application of GS faces significant challenges, primarily due to its hemolytic activity and cytotoxicity toward mammalian cells [4] [3]. This toxicity arises from its mechanism of action, which poorly discriminates between microbial and mammalian membranes, limiting its use primarily to topical applications [4] [3]. Current research focuses on developing GS analogs with improved selectivity for bacterial over human membranes through rational design approaches [4]. Strategies include modulating conformational rigidity through peptide stapling, reducing overall hydrophobicity, and introducing specific structural modifications that enhance antimicrobial potency while mitigating toxicity [4]. These efforts have yielded promising analogs with significantly reduced hemolytic activity while maintaining or even enhancing antimicrobial efficacy.
Gramicidin S (GS) is a cyclic decapeptide antibiotic with the primary structure [cyclo-(Val-Orn-Leu-D-Phe-Pro)₂], first isolated from Bacillus brevis (now classified as Aneurinibacillus migulanus) in the early 1940s [1] [2]. It was one of the first commercially used antibiotics and remains clinically relevant today for topical treatment of skin and throat infections due to its potent activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as several pathogenic fungi [3] [1]. Despite its long history of use, virtually no resistance has developed against GS, sparking renewed interest in its mechanism of action for designing next-generation antibiotics [4] [3]. This guide synthesizes current understanding of GS's interactions with bacterial membranes, detailing its structural characteristics, multifaceted mechanisms, and experimental approaches for study.
The biological activity of GS is intrinsically linked to its unique structural features, which facilitate specific interactions with biological membranes.
Primary and Secondary Structure: GS is a homodimeric cyclic decapeptide composed of two identical pentapeptide sequences (Val-Orn-Leu-D-Phe-Pro) joined head-to-tail [1] [2]. The molecule adopts a stable, amphiphilic antiparallel β-sheet conformation, stabilized by four hydrogen bonds between the amide protons and carbonyl groups of the Leu and Val residues [2] [5].
Spatial Organization: The rigid structure creates distinct hydrophobic and hydrophilic faces [1]. The hydrophobic face projects the side chains of Val and Leu residues, facilitating integration into lipid bilayers. The hydrophilic face presents the positively charged Orn residues, enabling electrostatic interactions with anionic phospholipid head groups in bacterial membranes [1] [5].
Conformational Stability: This amphiphilic β-sheet structure is maintained across various environments, including aqueous solutions, organic solvents, and lipid bilayers, though evidence suggests a conformational shift from compact to extended form may occur upon membrane binding [5].
Table 1: Key Structural Features of this compound Relevant to Membrane Activity
| Structural Feature | Description | Functional Significance |
|---|---|---|
| Cyclic structure | Head-to-tail cyclic decapeptide | Confers metabolic stability and defines backbone conformation |
| Amphipathic design | Distinct hydrophobic (Val, Leu) and hydrophilic (Orn) faces | Enables simultaneous interaction with hydrophobic core and polar head groups of membranes |
| Cationic charge | Positively charged Ornithine residues | Promotes electrostatic attraction to anionic bacterial membranes |
| D-amino acid | D-Phenylalanine residues | Contributes to protease resistance and influences β-turn formation |
| Antiparallel β-sheet | Stabilized by four intramolecular hydrogen bonds | Maintains structural rigidity and defined spatial arrangement of side chains |
While early models suggested GS primarily functions through generalized membrane disruption, recent research reveals a more nuanced and multifaceted mechanism.
GS permeabilizes bacterial membranes not by forming defined ion channels, but by inducing transient membrane defects [6] [5]. In planar lipid bilayer experiments, GS induces transient ion conductance events with a broad range of conductances (from pS to nS) that are not structurally defined [5]. These defects compromise the membrane barrier function, allowing efflux of potassium ions and other small molecules, ultimately leading to collapsed proton motive force and bacterial death [7] [2].
The following diagram illustrates the progressive mechanism of GS interaction with and disruption of bacterial membranes:
Figure 1: Stepwise mechanism of this compound membrane disruption
Beyond general membrane permeabilization, GS specifically delocalizes peripheral membrane proteins involved in cell division and envelope synthesis [4] [3]. This includes displacement of MurG (involved in cell wall synthesis) and cytochrome c (electron transport chain), effectively disrupting multiple essential cellular processes simultaneously [3]. This multi-target mechanism explains why resistance development is exceptionally rare, as bacteria would need to simultaneously evolve protection against multiple disparate effects.
Interestingly, despite sharing 50% sequence identity with tyrocidines, GS exhibits distinct mechanisms compared to related peptides:
Table 2: Comparative Mechanisms of this compound and Related Antimicrobial Peptides
| Antimicrobial Peptide | Primary Membrane Effects | Additional Cellular Targets | Membrane Permeabilization Characteristics |
|---|---|---|---|
| This compound | Lipid demixing, peripheral protein delocalization | Cell wall synthesis proteins, electron transport chain | Transient defects with broad conductance range; no discrete pores |
| Tyrocidines | Defined ion-conducting pores, strong lipid phase separation, reduced membrane fluidity | DNA damage, interference with DNA-binding proteins | Discrete pore formation (20-35 pS conductance) |
| Gramicidin A | Formation of discrete ion channels | Hydroxyl radical formation, metabolic disruption | Defined, monovalent cation-selective channels (~4 Å diameter) |
This comprehensive approach uses fluorescently labeled proteins to visualize the effects of GS on bacterial cell biology [4] [3]. The methodology involves:
This approach revealed that GS causes differential delocalization of peripheral membrane proteins without affecting integral membrane proteins or DNA, distinguishing it from tyrocidines [3].
This technique characterizes GS-induced membrane permeability using artificial membranes:
Key findings from this approach demonstrate that GS induces transient conductance events with highly variable amplitudes, inconsistent with defined channel formation [5]. The effect is enhanced in anionic phospholipid bilayers and with positive potentials on the GS-containing side [5].
Various biophysical techniques provide complementary insights:
The biological activity of GS derivatives correlates strongly with specific structural parameters:
Research has successfully developed GS analogs with improved therapeutic indices by:
The ongoing challenge in GS research involves leveraging its multifaceted mechanism—to which resistance is minimal—while overcoming its hemolytic activity [1]. Promising directions include:
Gramicidin S (GS) is a cyclic decapeptide antibiotic with the primary structure [cyclo-(Val-Orn-Leu-D-Phe-Pro)₂], making it a C2-symmetrical molecule [1] [2]. It is produced by Brevibacillus brevis (also known as Aneurinibacillus migulanus) [1] [3].
The molecule adopts a stable, amphiphilic antiparallel β-sheet structure [2]. This structure features two type II' β-turns (formed by the D-Phe-Pro dipeptides) and two extended strands (comprising Leu-Orn-Val), creating a rigid ring system [4]. This architecture presents a hydrophobic surface (formed by the Val, Leu, and D-Phe side chains) and a hydrophilic surface (featuring the positively charged Orn residues), which is critical for its interaction with biological membranes [1] [2].
The following table summarizes its key physicochemical properties:
| Property | Description |
|---|---|
| Primary Structure | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ [1] |
| Molecular Formula | C₆₀H₉₂N₁₂O₁₀ [1] |
| Molar Mass | 1141.470 g·mol⁻¹ [1] |
| Secondary Structure | C2-symmetrical cyclic decapeptide; amphiphilic antiparallel β-sheet with two type II' β-turns [2] [4] |
| Key Structural Features | Utilization of D-amino acids (D-Phe) and the uncommon amino acid L-Ornithine (Orn) [1] |
| Mechanism of Action | Primarily disruption of lipid bilayer integrity, enhancing membrane permeability; also reported to cause DNA damage [1] [5] |
| Primary Clinical Use | Topical application for superficial infections and wounds; not for systemic use due to hemolytic activity [1] [3] |
This compound is synthesized non-ribosomally by a two-enzyme complex known as this compound synthetase [1]. This process involves two large, multifunctional non-ribosomal peptide synthetases (NRPSs):
The process begins with GrsA loading D-Phe. The growing peptide chain is then transferred to GrsB, where the other four amino acids are incorporated sequentially. The final step involves the thioesterase (TE) domain of GrsB, which catalyzes the release and cyclization of two identical pentapeptides to form the mature cyclic decapeptide [1].
The diagram below illustrates the core this compound biosynthetic pathway:
Core biosynthetic pathway of this compound via non-ribosomal peptide synthesis.
This compound holds a pivotal place in antibiotic history. It was discovered in 1942 by the Russian microbiologist Georgyi Frantsevitch Gause and his wife Maria Brazhnikova [1]. Its rapid deployment in Soviet military hospitals during World War II to treat infected wounds earned Gause the Stalin Prize in 1946 [1]. The international scientific collaboration to determine its structure involved renowned scientists like Richard Synge (who used paper chromatography to prove it was a polypeptide) and Dorothy Hodgkin (who helped establish its crystal structure) [1].
The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. The following protocol is based on standard guidelines (e.g., CLSI) [3].
1. Preparation of Inoculum:
2. Preparation of Antibiotic Plates:
3. Inoculation and Incubation:
4. Determination of MIC:
5. Determining Bactericidal Activity (MBC):
This assay is critical for evaluating the toxicity of this compound and its derivatives to human cells, specifically red blood cells (RBCs) [3].
1. Preparation of Red Blood Cells:
2. Sample Preparation:
3. Incubation and Measurement:
4. Data Analysis:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100This compound exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi [1]. Its activity against contemporary multidrug-resistant (MDR) pathogens is of significant research interest. The table below summarizes MIC data for native GS and a modern analog, VK7, against a panel of ESKAPE pathogens [3].
| Bacterial Strain | This compound MIC (μg/mL) | Analog VK7 MIC (μg/mL) |
|---|---|---|
| Enterococcus faecium | 3.9 | 3.9 |
| Staphylococcus aureus | 3.9 - 7.8 | 3.9 - 15.6 |
| Klebsiella pneumoniae | 7.8 - 62.5 | 15.6 |
| Acinetobacter baumannii | 15.6 - 62.5 | 7.8 - 31.2 |
| Pseudomonas aeruginosa | 31.3 - 62.5 | 7.8 |
| Enterobacter cloacae | 1.95 - 62.5 | 7.8 - 15.6 |
The major limitation of this compound is its toxicity to human cells. The following table compares the toxicity and calculated Therapeutic Index (TI) for GS and its analogs. The TI is a measure of a drug's safety, calculated as TI = Toxic Dose (e.g., HC₅₀) / MIC. A higher TI indicates a wider safety margin [3].
| Compound | HC₅₀ (μg/mL) - Hemolysis | HC₅₀ (μg/mL) - LDH Release | TI Range (Hemolysis) | TI Range (LDH) |
|---|---|---|---|---|
| This compound | 35.2 | 18.7 | 0.56 - 18.05 | 0.30 - 9.9 |
| Analog VK7 | Not Determined (ND) | ND | ND | ND |
| Analog 3 | 41.6 | 49.8 | 0.66 - 10.67 | 0.80 - 12.77 |
| Analog 20 | ND | 62.5 | ND | 1 - 32.05 |
Research into this compound remains highly active, primarily focused on modifying its structure to reduce hemolytic activity while retaining or improving its antimicrobial potency [3] [4]. Key strategies include:
Recent studies have revealed multifaceted mechanisms of action beyond simple membrane disruption, which may explain why resistance to these peptides is virtually nonexistent [5].
Gramicidin S (GS) is a cyclic decapeptide antibiotic first discovered in 1942 by Russian microbiologist Georgyi Gause and his wife Maria Brazhnikova, earning Gause the Stalin Prize for Medicine in 1946 for this significant contribution [1]. This remarkable peptide is produced by the gram-positive bacterium Aneurinibacillus migulanus (formerly Bacillus brevis) and represents one of the earliest known examples of nonribosomal peptide synthesis in nature [1] [2]. GS has played a pivotal role in antimicrobial research and was historically utilized in Soviet military hospitals during World War II to treat infected wounds, demonstrating its clinical importance before the era of widespread antibiotic resistance [1].
The molecular structure of GS is characterized as a cyclic decapeptide with the primary sequence [cyclo-(Val-Orn-Leu-D-Phe-Pro-)₂], forming a symmetrical dimeric arrangement where two identical pentapeptides are joined head-to-tail [1] [3]. This unique structure incorporates both proteinogenic amino acids and unusual residues, including the non-proteinogenic amino acid ornithine and the D-stereoisomer of phenylalanine, which contribute to its biological activity and stability [1]. With a molecular formula of C₆₀H₉₂N₁₂O₁₀ and a molar mass of 1141.470 g·mol⁻¹, GS adopts a stable amphiphilic antiparallel β-sheet structure in various environments, featuring hydrophobic valine and leucine side chains positioned opposite hydrophilic ornithine residues [1] [3]. This structural characteristic enables the molecule to interact effectively with biological membranes, forming the basis for its mechanism of action.
Table 1: Fundamental Molecular Characteristics of this compound
| Property | Description |
|---|---|
| Primary Structure | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ |
| Molecular Formula | C₆₀H₉₂N₁₂O₁₀ |
| Molar Mass | 1141.470 g·mol⁻¹ |
| Biosynthetic Class | Nonribosomal peptide (NRPS) |
| Producing Organism | Aneurinibacillus migulanus (Bacillus brevis) |
| Structural Features | Cyclic decapeptide, amphiphilic β-sheet, symmetrical dimer |
| Unusual Residues | D-Phenylalanine, Ornithine |
The biosynthesis of this compound occurs through a nonribosomal peptide synthetase (NRPS) pathway, representing a template-driven mechanism distinct from ribosomal peptide synthesis [1] [4]. This sophisticated enzymatic machinery is encoded by the grs operon, which consists of three primary genes: grsT, grsA, and grsB, all transcribed as a single transcriptional unit [4]. The biosynthesis is accomplished by two multifunctional enzymes, this compound synthetase 1 (GrsA) and this compound synthetase 2 (GrsB), which work in concert to activate, modify, and assemble the constituent amino acids into the final cyclic structure [1].
The complex biosynthesis begins with GrsA, a 126 kDa protein containing three essential domains: an adenylation (A) domain that activates phenylalanine using ATP, a thiolation (T) domain (also called peptidyl carrier protein) where the activated amino acid becomes covalently attached to a 4'-phosphopantetheine cofactor, and an epimerization (E) domain that converts L-phenylalanine to D-phenylalanine [1]. The second enzyme, GrsB (510 kDa), comprises four modules, each dedicated to incorporating one specific amino acid (proline, valine, ornithine, and leucine) in the precise sequence of the pentapeptide chain [1]. Each GrsB module contains condensation (C), adenylation (A), and thiolation (T) domains, with the final module additionally housing a thioesterase (TE) domain responsible for cyclization and release of the mature decapeptide [1] [2]. The TE domain facilitates the head-to-tail dimerization of two pentapeptide units, resulting in the characteristic cyclic structure of this compound [1].
The structural stability of this compound arises from its well-defined conformation, which has been extensively characterized through X-ray crystallography and NMR spectroscopy [3]. The molecule forms a double-stranded antiparallel β-sheet structure stabilized by four hydrogen bonds between the leucine and valine residues of opposing strands [3]. Additionally, two hydrogen bonds form between the δ-amino groups of the ornithine residues and the carbonyl groups of the D-phenylalanine moieties [3]. This robust structural framework, combined with the molecule's amphiphilic character—with hydrophobic amino acids (D-Phe, Val, Leu) creating a nonpolar surface and charged ornithine residues contributing to hydrophilicity—enables effective interaction with biological membranes and contributes to its potent antibiotic activity [1] [3].
This compound exerts its primary antibacterial effect through a membrane-disrupting mechanism that targets the lipid bilayer of bacterial cells [1] [3]. As an amphiphilic cationic peptide, GS interacts with the negatively charged components of bacterial membranes through electrostatic attractions, followed by insertion of its hydrophobic face into the lipid bilayer [3]. This insertion disrupts membrane integrity and increases permeability, leading to the leakage of cellular contents and eventual cell death [3]. The interaction between GS and bacterial membranes has been extensively studied using various biophysical techniques, including ³¹P and ²H NMR spectroscopy and differential scanning calorimetry, which have demonstrated that GS strongly partitions into liquid-crystalline lipid bilayers, primarily localizing in the glycerol backbone region beneath the polar headgroups but above the hydrocarbon chains [3].
The antibacterial spectrum of GS encompasses a broad range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as several pathogenic fungi [1] [5]. Particularly noteworthy is its potent activity against multidrug-resistant pathogens, with studies demonstrating exceptional efficacy against clinical strains of Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium, independent of their resistance patterns or phenotypic variations [5]. GS has shown remarkable anti-biofilm activity, completely eliminating mature biofilm cells of all studied strains at concentrations of 5× MIC (Minimum Inhibitory Concentration), a feat not achieved by other antimicrobial peptides such as temporin L or IDR-1018 [5]. This robust activity against persistent and biofilm-forming cells positions GS as a promising candidate for addressing challenging bacterial infections that are often refractory to conventional antibiotics.
Table 2: Antimicrobial Activity Profile of this compound Against Reference Strains
| Bacterial Strain | MIC Value (μg/mL) | Potency Characteristics |
|---|---|---|
| Staphylococcus aureus (ATCC 29213) | 4 | Effective against methicillin-sensitive strains |
| Staphylococcus aureus (ATCC USA300) | 4 | Effective against methicillin-resistant strains (MRSA) |
| Escherichia coli (ATCC 25922) | 32 | Moderate activity against Gram-negative strains |
| Pseudomonas aeruginosa (ATCC 27853) | 128 | Limited activity |
| Klebsiella pneumoniae (ATCC 33495) | 128 | Limited activity |
| Acinetobacter baumannii (ATCC 19606) | 8 | Moderate activity |
| Enterococcus faecalis (clinical strains) | 4-8 | Effective against vancomycin-resistant strains |
Recent investigations have revealed that this compound possesses significant antiviral activity against enveloped viruses, including SARS-CoV-2 [6]. This expanding therapeutic potential is particularly relevant in the context of emerging viral pathogens and the need for broad-spectrum antiviral agents. In vitro studies using Vero cells demonstrated that GS treatment effectively reduced SARS-CoV-2 viral load, with an EC₅₀ value of 1.571 μg/mL, and achieved 99% viral reduction within 24 hours post-infection [6]. The proposed mechanism for this antiviral activity involves disruption of the viral envelope, which is rich in lipid components that can be targeted by the membrane-active properties of GS [6]. Additionally, computational analyses suggest that GS may have the ability to bind with the SARS-CoV-2 spike glycoprotein, potentially inhibiting viral attachment and entry into host cells [6].
Proteomic studies of GS-treated, SARS-CoV-2 infected Vero cells have provided further insights into its multimodal mechanism of action [6]. These investigations identified more than 250 differentially regulated proteins compared to control infected cells, with GS treatment resulting in the downregulation of several essential viral proteins, including ORF1ab, nucleocapsid phosphoprotein, and RNA-dependent RNA polymerase [6]. The modulation of host cell pathways involved in metabolic processes and mRNA processing suggests that GS may exert additional indirect antiviral effects beyond direct viral membrane disruption [6]. This multifaceted activity against viral pathogens represents a promising expansion of GS's therapeutic potential and justifies further investigation into its application as a broad-spectrum antiviral agent.
Despite its potent and broad-spectrum antimicrobial activity, the clinical application of this compound is currently restricted to topical formulations due to its significant hemolytic toxicity against human red blood cells [1] [3]. This limitation represents a major challenge for the systemic use of GS, as it demonstrates poor selectivity between bacterial and mammalian membranes at therapeutic concentrations [3]. The hemolytic activity of GS, with an HC₅₀ (concentration causing 50% hemolysis) of approximately 12.34 μg/mL, results in an unfavorable therapeutic index for systemic administration [7]. This cytotoxicity extends beyond erythrocytes to various mammalian cell types, further constraining its clinical utility [3].
Currently, GS is employed in topical antimicrobial preparations for the treatment of skin and wound infections, where its potent activity against Gram-positive pathogens is therapeutically valuable [1]. Additionally, it has been utilized as a spermicidal agent and for the management of genital ulcers caused by sexually transmitted diseases [1]. In dental medicine, GS has found application in the treatment of oral infections and endodontic procedures, where its localized administration minimizes systemic exposure [6]. The historical success of GS in these limited applications demonstrates its potential efficacy when the challenge of cytotoxicity can be circumscribed through targeted delivery.
A particularly promising aspect of GS's therapeutic profile is its exceptional activity against bacterial biofilms and persister cells [5]. Biofilm-associated infections represent a significant clinical challenge due to their inherent resistance to conventional antibiotics, often leading to chronic and recurrent conditions. GS has demonstrated superior efficacy in preventing biofilm formation and eradicating mature biofilms compared to other antimicrobial peptides, including temporin L and IDR-1018 [5]. This robust antibiofilm activity is attributed to GS's elevated stability, pronounced cell-penetration ability, and capacity to utilize multiple modes of antibacterial action [5].
The effectiveness of GS against persister cells—dormant bacterial subpopulations that exhibit multidrug tolerance—is another noteworthy characteristic [5]. Studies have shown that GS accomplishes complete killing of persister cells of S. aureus strains at 5× MIC, while for E. faecalis strains, only GS exhibits a rapid bactericidal effect at this concentration [5]. This ability to target metabolically inactive bacterial populations that are typically refractory to conventional antibiotics positions GS as a valuable template for developing novel therapeutics against persistent and difficult-to-treat infections. The molecular basis for this activity likely stems from GS's membrane-targeting mechanism, which does not require active bacterial metabolism to exert its lethal effect, unlike many traditional antibiotics that target biosynthetic processes.
The production of this compound for research purposes can be accomplished through either biosynthetic fermentation or chemical synthesis approaches. Biosynthetic production utilizes native or engineered strains of Aneurinibacillus migulanus cultured in appropriate media, with GS secretion typically occurring during the late logarithmic and stationary growth phases [5]. For chemical synthesis, GS is prepared using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry strategies [8]. The synthetic process requires an additional step of cyclization in dilute solution following the cleavage of the linear decapeptide from the resin, which is necessary to form the characteristic cyclic structure [5].
Purification of GS, regardless of the production method, is typically achieved through reversed-phase high-performance liquid chromatography (RP-HPLC) [8] [5]. The cyclic structure and amphiphilic nature of GS result in a characteristic retention profile that can be optimized using acetonitrile-water or methanol-water gradients with acidic modifiers (typically 0.1% trifluoroacetic acid). Analytical characterization includes liquid chromatography-mass spectrometry (LC-MS) for confirmation of molecular weight and electrospray ionization mass spectrometry (ESI-MS) for structural verification [8]. For research comparing synthetic and biosynthetically produced GS, no significant differences in biological activity have been observed, though biosynthetic production is generally preferred for larger-scale preparations due to efficiency considerations [5].
The evaluation of this compound's antibacterial potency follows standardized microbiological methods, with minimum inhibitory concentration (MIC) determinations performed according to Clinical and Laboratory Standards Institute (CLSI) guidelines [7] [5]. Broth microdilution assays in appropriate media (such as Mueller-Hinton broth) provide quantitative assessment of antibacterial activity against reference strains and clinical isolates. For bactericidal activity assessment, minimum bactericidal concentration (MBC) determinations are conducted by subculturing from MIC wells onto solid media and quantifying viable colonies [5].
Specialized assessments for anti-biofilm activity involve establishing mature biofilms in microtiter plates or using flow cell systems, with subsequent treatment with GS and quantification of residual viable cells using metabolic assays (e.g., XTT or resazurin) or colony counting [5]. Time-kill kinetics studies provide information on the rate and extent of bactericidal activity, with samples taken at predetermined time points, serially diluted, and plated for viable counting [5]. For antiviral assessment against SARS-CoV-2, plaque reduction assays or viral load quantification by RT-qPCR in infected cell cultures (e.g., Vero cells) are employed, with cytotoxicity simultaneously evaluated using MTT or similar cell viability assays to determine selectivity indices [6].
Investigation of GS's mechanism of action employs a range of biophysical and computational approaches. Membrane interaction studies utilize model lipid systems, including liposomes and supported lipid bilayers, with techniques such as ³¹P and ²H NMR spectroscopy providing information on membrane perturbation and lipid phase behavior [3]. Differential scanning calorimetry (DSC) reveals the effects of GS on lipid phase transition temperatures and thermodynamics [3]. Cyclic voltammetry with lipid monolayer-coated electrodes offers insights into the membrane-perturbing properties of GS compared to other antimicrobial peptides [5].
Computational approaches include molecular dynamics (MD) simulations to model the interaction of GS with lipid bilayers, providing atomic-level detail on peptide orientation, membrane insertion, and resulting bilayer disruption [8]. These simulations typically employ hydrated lipid bilayers of varying composition (e.g., POPC for eukaryotic membranes or POPG/POPE for bacterial membranes) and run for tens to hundreds of nanoseconds to capture stable interaction patterns [8]. Quantitative structure-activity relationship (QSAR) studies, both 2D and 3D approaches, help correlate structural features of GS analogs with biological activity, identifying key descriptors such as lipophilicity (ALogP), hydrogen bond acceptor count, molecular polar surface area, and LUMO eigenvalues that influence antimicrobial potency and selectivity [9].
Recent research efforts have focused on addressing the cytotoxicity limitations of this compound through rational design of structural analogs with improved therapeutic indices [8] [7]. These approaches aim to fine-tune the balance between hydrophobicity and cationicity, which governs the selectivity of GS for bacterial versus mammalian membranes [7]. Successful strategies have included the selective incorporation of D-arginine and tryptophan residues, which has yielded analogs with enhanced activity against Gram-negative pathogens while significantly reducing hemolytic toxicity [7]. One promising derivative, designated Peptide 8 in recent studies, demonstrated a 10-fold improvement in therapeutic index against E. coli compared to native GS (MIC: 8 μg/mL; TI: 4.10 versus GS MIC: 32 μg/mL; TI: 0.38) [7].
Novel peptide stapling approaches have been employed to modulate the conformational rigidity of GS analogs and investigate the relationship between structural constraint and biological activity [8]. These strategies include cysteine-based side-chain stapling with variable-length bridges, such as perfluoroaryl- and disulfide-stapled analogs, which impose additional conformational constraints on the already cyclized GS scaffold [8]. Interestingly, increased conformational flexibility in linear GS analogs has been associated with broader-spectrum activity, including enhanced efficacy against Gram-negative strains, and improved safety profiles [8]. Molecular dynamics simulations indicate that only flexible or moderately rigid analogs effectively interact with membrane models, providing insights for future design principles [8].
Table 3: Promising this compound Derivatives and Their Improved Properties
| Derivative | Structural Modification | Antibacterial Activity | Hemolytic Toxicity | Therapeutic Index |
|---|---|---|---|---|
| Native GS | Reference compound | MIC: 4-128 μg/mL (species-dependent) | HC₅₀: 12.34 μg/mL | 0.38 (E. coli) |
| Peptide 1 | Four Tle residues | 2-fold increased vs A. baumannii | Increased | 1.48 (A. baumannii) |
| Peptide 8 | DArg/Trp incorporation | MIC: 8 μg/mL (E. coli) | HC₅₀: 32.81 μg/mL | 4.10 (E. coli) |
| Peptide 9 | Optimized cationicity | 8-fold vs K. pneumoniae | Reduced | 25-fold improvement |
| GSC-FB | Perfluoroaryl stapling | Retained vs Gram-positive | Significantly reduced | Improved selectivity |
| GS-L | Linear flexible analog | Broad-spectrum including Gram-negative | Reduced | Enhanced safety profile |
Advancements in peptide delivery platforms offer promising avenues to overcome the current limitations of this compound for systemic applications [10]. Innovative approaches include cell-targeting peptide (CTP)-based platforms and peptide-drug conjugates (PDCs) that enhance specificity for bacterial infections while minimizing off-target effects on host cells [10]. These targeted delivery systems leverage the structural stability and potent membrane activity of GS while potentially mitigating its cytotoxic side effects through selective accumulation at infection sites.
The growing understanding of GS's multimodal mechanism of action, including its recently demonstrated antiviral activity against SARS-CoV-2, positions this classic antimicrobial peptide as a valuable template for developing novel anti-infective agents [6]. Future research directions will likely focus on further optimizing the therapeutic index through additional structural modifications, developing sophisticated delivery systems for targeted administration, and exploring potential applications beyond traditional antimicrobial indications, including as anti-biofilm agents for medical device coatings and as antiviral therapeutics against enveloped viruses [6] [5]. The continued investigation of GS and its derivatives represents a promising frontier in addressing the escalating challenge of antimicrobial resistance and emerging viral pathogens.
Gramicidin S (GS) is a cyclic decapeptide antibiotic first isolated in 1942 from strains of Bacillus brevis (now reclassified as Aneurinibacillus migulanus). [1] [2] This potent antimicrobial agent exhibits exceptional activity against a broad spectrum of Gram-positive and Gram-negative bacteria as well as several pathogenic fungi. [3] [1] Despite its discovery over 80 years ago, GS continues to garner significant research interest due to the remarkable absence of developed bacterial resistance in clinical settings, making it a promising candidate for addressing the growing crisis of antimicrobial resistance (AMR). [4] [5]
The molecular structure of GS is characterized by its unique symmetrical arrangement with the primary sequence [cyclo-(Val-Orn-Leu-D-Phe-Pro)₂], forming a cyclic decapeptide with a molecular weight of approximately 1,141 Da. [3] [1] This structure incorporates unusual components including the D-amino acid D-phenylalanine and the non-proteinogenic amino acid ornithine, which contribute to its stability and biological activity. [1] In three-dimensional space, GS adopts a stable amphiphilic antiparallel β-sheet structure with two identical pentapeptide moieties condensed head-to-tail, creating distinct polar and non-polar surfaces that are crucial for its mechanism of action. [3] This amphiphilic character is further enhanced by the cationic ornithine residues which provide positive charges, while the hydrophobic amino acids (Val, Leu, D-Phe) constitute the non-polar surface. [3] [5]
This compound is produced through a non-ribosomal peptide synthesis (NRPS) pathway, a template-directed mechanism catalyzed by large multimodular enzymatic complexes. [1] [6] This biosynthetic system provides exceptional flexibility in amino acid incorporation, allowing for the inclusion of non-proteinogenic amino acids like ornithine and D-phenylalanine that would not be possible through ribosomal synthesis.
The GS biosynthetic apparatus is encoded by three structural genes organized in an operon: grsT, grsA, and grsB. [2] [6] The grsA gene encodes this compound Synthetase I (GrsA), a 126 kDa protein representing Module 1 of the assembly line. [3] [6] This module contains three distinct domains: an adenylation (A) domain responsible for recognizing and activating L-phenylalanine; a thiolation (T) domain (also called peptidyl carrier protein or PCP) that covalently binds the activated amino acid via a 4'-phosphopantetheine prosthetic group; and an epimerization (E) domain that converts L-phenylalanine to its D-isomer. [1] [6]
The grsB gene encodes this compound Synthetase II (GrsB), a massive 510 kDa multidomain protein comprising Modules 2-5. [3] [6] Each of these modules contains condensation (C), adenylation (A), and thiolation (T) domains, with Module 5 additionally containing a thioesterase (TE) domain at the C-terminus. [1] [7] The grsT gene product shares homology with fatty acid thioesterases, and recent evidence suggests it may be involved in the biosynthesis of alkyl phosphates that complex with GS in intracellular storage granules. [2]
The GS biosynthesis follows an iterative mechanism where the enzymatic modules are reused to assemble two identical pentapeptides that are subsequently dimerized and cyclized. [7] The process begins with Module 1 (GrsA) activating L-phenylalanine, converting it to D-phenylalanine, and loading it onto the corresponding T domain. [6] The growing peptide chain is then transferred to Module 2 (GrsB), which activates and incorporates L-proline, with the C domain catalyzing peptide bond formation between D-Phe and L-Pro. [1] This process continues sequentially through Modules 3, 4, and 5, which incorporate L-valine, L-ornithine, and L-leucine, respectively, forming a pentapeptide thioester intermediate. [3] [6]
The iterative nature of the synthesis becomes evident as the pentapeptide remains bound to the enzyme system while the same set of modules (2-5) is reused to assemble an identical second pentapeptide. [7] The TE domain then catalyzes the head-to-tail dimerization of the two pentapeptides, releasing the final cyclic decapeptide product. [7] [6] This mechanism was confirmed through in vitro studies demonstrating that the excised GrsB PCP-TE domain can catalyze both the ligation of two pentapeptides and the subsequent cyclization of the resulting decapeptide. [7]
Figure 1: Biosynthetic pathway of this compound showing the non-ribosomal peptide assembly line with iterative module usage
GS is naturally produced by specific bacterial strains currently classified within the Aneurinibacillus genus, primarily A. migulanus (previously known as Bacillus brevis) and A. aneurinilyticus. [8] [4] [2] These producer strains exhibit phenotype variability, with rough-convex phenotypes typically associated with high GS production, while smooth phenotypes are often non-producers. [4] [2] This morphological distinction provides a valuable screening criterion for selecting high-yield production strains. The strain DSM 5759 has been particularly well-characterized for GS production and is frequently utilized in fermentation studies due to its reliable performance and high peptide accumulation capacity. [4] [2]
Optimal GS production requires carefully formulated media with particular attention to carbon and nitrogen sources. A chemically defined medium containing glycerol as carbon source (typically at 1% concentration) and ammonium sulfate as nitrogen source (0.5% concentration) has been shown to support robust growth and GS production. [4] The addition of specific amino acids can significantly influence yields, with phenylalanine (the precursor for D-Phe in GS) being particularly important. [4] Interestingly, high concentrations of arginine or ornithine (1% and 0.4%, respectively) have been reported to enhance GS yields, though the mechanism appears complex, potentially involving regulation of enzymatic activity. [2]
Fermentation is typically conducted at 37°C with adequate aeration (achieved through shaking at 150 rpm for flask cultures) over a period of 5-7 days to reach the stationary phase where GS accumulation peaks. [8] [4] Under optimal conditions, GS can accumulate to remarkable levels, reaching up to 30% of dry cell weight and yields of 90 mg per gram of dry cell weight in specifically optimized media. [4] [2]
Unlike many secondary metabolites that are secreted into the culture medium, GS accumulates primarily intracellularly within specialized structures. [2] Recent studies have revealed that GS is stored in electron-dense nano-globules (5-50 nm in diameter) that mature by fusion into larger granules (100-200 nm) within vacuolar structures. [2] These granules serve as energy storage devices where GS molecules non-covalently complex with alkyl phosphates, protecting these high-energy compounds from dephosphorylation. [2] This discovery fundamentally explains the role of GS biosynthesis in the physiology of the producer cells and represents a novel mechanism of phosphate storage in bacteria.
The intracellular localization of GS necessitates effective cell disruption and extraction strategies for product recovery. Recent advances have focused on developing simplified extraction protocols using environmentally friendly solvents to replace traditional multi-step processes involving acetone, ether, and chlorinated solvents. [8] [9] A highly efficient one-step extraction process using acidic ethanol (ethanol with HCl) at room temperature has been demonstrated to extract up to 96% of cellular GS with approximately 90% purity in a single step. [8] [9] This approach represents a significant improvement over traditional methods that required high temperatures (70°C), which can potentially lead to GS polymerization. [8]
The extraction efficiency is strongly influenced by the biomass-to-extractant ratio, which has been identified as a critical parameter requiring optimization. [8] [9] In contrast, extraction time (within the range of 30-120 minutes) shows minimal impact on yield once equilibrium is established. [8] Alternative extraction solvents including neutral ethanol and phosphate buffer saline (PBS) have been investigated but show lower efficiency compared to acidic ethanol. [8] [9]
Following extraction, additional purification may be required to achieve pharmaceutical-grade GS, particularly when complex mixtures of metabolites are co-extracted. [8] Traditional purification schemes involved evaporation and crystallization steps after initial solvent extraction. [8] More recently, chromatographic methods including reverse-phase high-performance liquid chromatography (RP-HPLC) have been employed for final purification. [8] [5] The high market price of GS (€67-72/mg) justifies the implementation of sophisticated purification protocols to ensure high product purity. [8]
Figure 2: this compound extraction and purification workflow comparing efficiency of different methods
Table 1: Fermentation conditions and corresponding this compound yields
| Strain | Medium Composition | Growth Conditions | GS Yield | Reference |
|---|---|---|---|---|
| A. migulanus DSM 5759 | Minimal medium with 1% glycerol, 0.5% ammonium sulfate, 0.025% Phe | 37°C, 150 rpm, 5-7 days | Up to 90 mg/g DCW | [4] |
| A. aneurinilyticus CECT 9939 | Tryptic Soy Broth (TSB) | 37°C, 150 rpm, 7 days | Not quantified | [8] |
| A. migulanus with 1% Arg supplement | GATF1 medium | 37°C, shaking | Significant yield increase | [2] |
Comprehensive characterization of GS requires multiple analytical techniques to confirm identity, assess purity, and verify structural integrity. Mass spectrometry methods, particularly MALDI-TOF-MS and ESI-MS coupled with liquid chromatography (UPLC), are essential for determining molecular weight (approximately 1141 Da) and confirming peptide identity. [8] [4] Fourier Transform Infrared Spectroscopy (FTIR) provides information about secondary structure and functional groups, while reverse-phase HPLC is used for purity assessment and quantification. [8] [5]
For structural studies, nuclear magnetic resonance (NMR) spectroscopy has been extensively employed to determine the three-dimensional structure of GS in various environments. [3] [4] More recently, advanced solid-state NMR approaches have been developed to study the structure of GS in membrane-bound states, which more closely resembles its biologically active conformation. [4] The implementation of uniformly ¹³C/¹⁵N-labeled GS produced through fermentation in isotopically enriched media has significantly enhanced the capabilities of these structural studies. [4]
Table 2: Analytical methods for this compound characterization
| Technique | Application | Key Information |
|---|---|---|
| MALDI-TOF-MS / ESI-MS | Molecular weight confirmation | MW ~1141 Da, peptide identity |
| RP-HPLC / UPLC | Purity assessment, quantification | Retention time, purity >90% |
| FTIR | Structural characterization | Secondary structure, functional groups |
| Solution NMR | Conformational analysis | 3D structure in solution |
| Solid-state NMR | Membrane-bound structure | Biologically relevant conformation |
| Fluorescence microscopy | Cellular localization | Subcellular distribution in producer cells |
The primary limitation preventing systemic administration of GS is its significant hemolytic activity, which restricts its clinical use to topical applications. [3] [5] Recent research has focused on designing structural analogs with reduced toxicity while maintaining or enhancing antimicrobial potency. [5] [10] Systematic structure-activity relationship (SAR) studies have identified that modifications to the ornithine residues in the β-strand region can significantly reduce hemolysis while preserving antibacterial activity. [5] In one recent study, ornithine-modified analog peptide 12 exhibited equipotent activity against multidrug-resistant strains of Staphylococcus aureus and Enterococcus faecalis while demonstrating significantly reduced hemolytic activity (HC₅₀ = 186 μg/mL) compared to native GS (HC₅₀ = 35.13 μg/mL). [5]
Other successful approaches have included the selective incorporation of D-arginine and tryptophan residues, which has been shown to enhance activity against Gram-negative bacteria while reducing cytotoxicity. [10] One such analog, peptide 8, improved the therapeutic index against E. coli by 10-fold compared to native GS. [10] These findings highlight the critical importance of balancing hydrophobicity and cationicity to overcome species-specific resistance mechanisms while minimizing collateral damage to host cells.
Recent developments in GS analog design have demonstrated remarkable efficacy against multidrug-resistant ESKAPE pathogens, including Gram-negative strains that are inherently less susceptible to the native peptide. [10] Specifically, several novel analogs have shown potent activity against clinical isolates of E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, with MIC values as low as 8 μg/mL and improvements in potency up to 8-fold compared to native GS. [10] All active peptides in these studies retained broad-spectrum activity against Gram-positive pathogens including MRSA. [10]
The mechanism of action of GS, which primarily involves disruption of lipid membranes, makes development of resistance particularly challenging. [3] [1] This attribute, combined with its rapid bactericidal activity, positions GS analogs as promising candidates for addressing the growing threat of antimicrobial resistance. Additionally, recent investigations have revealed potential antitumor activities of GS and its analogs against human cervical tumor cells and breast cancer cells, suggesting potential expansion of therapeutic applications beyond infectious diseases. [8]
Future directions in GS production include the development of more efficient fermentation and extraction processes to reduce costs and environmental impact. [8] [9] The demonstration that high-purity GS can be obtained using green solvents like acidic ethanol in a single extraction step represents a significant advancement toward sustainable manufacturing. [8] [9] Further optimization of growth media formulations using alternative nitrogen sources and carbon streams, potentially including agricultural waste products, could substantially reduce production costs while maintaining high yields. [4]
The continued elucidation of the subcellular organization of GS biosynthesis and the role of storage granules in producer cells may provide additional strategies for yield enhancement through genetic or process engineering. [2] Understanding the spatial coordination of the biosynthetic machinery could enable strategies to optimize the local environment for more efficient peptide assembly and accumulation.
Gramicidin S (GS) is a cyclic decapeptide antibiotic produced by Brevibacillus brevis [1] [2]. Its primary structure is cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, forming a dimer of identical pentapeptides joined head-to-tail [3] [2].
The molecule adopts a stable, amphiphilic β-sheet structure [3]. The two tripeptide segments (l-Val-l-Orn-l-Leu) form a double-stranded, antiparallel β-sheet, stabilized by four hydrogen bonds [3]. This creates a distinct polar and non-polar face: the hydrophobic side chains of Val, Leu, and D-Phe form one face, while the hydrophilic amino groups of the Ornithine (Orn) residues form the other [3] [2]. This amphiphilic nature is fundamental to its biological activity and interaction with membranes [3].
Table 1: Key Characteristics of this compound
| Characteristic | Description |
|---|---|
| Primary Structure | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ [3] [2] |
| Secondary Structure | Cyclic, antiparallel β-sheet [3] |
| Molecular Weight | 1141.470 g·mol⁻¹ [2] |
| Biosynthesis | Non-ribosomal peptide synthesis (NRPS) via this compound synthetase I (GrsA) and II (GrsB) [2] |
| Amino Acid Features | Contains the unusual amino acid Ornithine and D-Phenylalanine [2] |
The following diagram illustrates the stable secondary structure of this compound and its amphiphilic nature:
Diagram: The stable β-sheet structure of this compound features distinct polar and non-polar faces, crucial for its function.
The bioactivity of this compound is primarily based on its interaction with cell membranes, but recent evidence reveals a more complex, multifaceted mechanism [3] [1].
Membrane Permeabilization and Disruption: GS binds to and integrates into bacterial membranes, leading to a rapid increase in permeability for low molecular weight compounds and ions [3] [1]. This causes the efflux of potassium (K⁺) and depolarization of the membrane potential, disrupting cellular homeostasis [1]. At higher concentrations, it can completely disintegrate the bilayer structure [3].
Protein Delocalization: A key mechanism involves the delocalization of peripheral and integral membrane proteins from the membrane. This disrupts vital cellular processes, including cell division and envelope synthesis [1].
Additional Intracellular Effects: Despite being a membrane-targeting agent, GS causes DNA damage and interferes with DNA-binding proteins, suggesting secondary intracellular effects that contribute to cell death [1].
The Structure-Activity Relationship (SAR) of this compound has been extensively studied to improve its therapeutic potential. Key structural requirements for its activity are summarized below:
Diagram: Key structural requirements for this compound antimicrobial activity.
Research has focused on designing analogues with improved therapeutic indices. Key strategies include:
Table 2: Experimental Approaches for Investigating this compound Mechanisms
| Methodology | Application & Purpose | Key Insights from Experimental Data |
|---|---|---|
| Bacterial Cytological Profiling | In vivo analysis of mechanism of action using fluorescent protein tags [1]. | Differentiated GS mechanisms from tyrocidines; showed GS delocalizes peripheral membrane proteins but does not strongly affect integral membrane proteins or DNA [1]. |
| Liposome Permeability Assays | Assess peptide interaction with artificial lipid bilayers [6]. | Activity is dependent on lipid composition; presence of phosphatidylethanolamine or cholesterol reduces activity of certain analogues [6]. |
| DSC & NMR | Study effects on lipid bilayer structure and fluidity (e.g., with dimyristoyllecithin bilayers) [3]. | GS disorders phospholipid headgroups and acyl chains; increasing concentration disintegrates bilayer [3]. |
| Planar Lipid Bilayer Conductivity | Detect formation of defined ion-conducting pores in model membranes [1]. | Tyrocidines form defined pores; this compound pore-forming ability is disputed [1]. |
| DiSC(3)5 Assay | Measure membrane depolarization in bacterial cells [1]. | GS causes only gradual, partial depolarization at MIC, unlike immediate strong depolarization by tyrocidines [1]. |
This compound remains a compelling template for developing new antimicrobials due to its potent activity and low resistance [1] [7]. Future directions include:
This compound (GS) is a cyclic decapeptide antibiotic first discovered by Russian microbiologist Georgyi Gause in 1942 and has been used clinically for over 80 years, primarily in topical formulations for skin and throat infections. [1] [2] This robust antimicrobial peptide exhibits potent activity against a broad spectrum of pathogens, including Gram-positive bacteria, Gram-negative bacteria, anaerobic microorganisms, and some fungi. [1] [2] [3] GS is produced as a secondary metabolite by various Bacillus strains (now reclassified as Aneurinibacillus species) and features a unique symmetrical structure composed of two identical pentapeptides (Val-Orn-Leu-D-Phe-Pro) joined head-to-tail, forming a cyclic structure. [1] [4] What makes GS particularly interesting to researchers is that no cases of acquired resistance have been reported despite its long-term use, making it an attractive template for developing novel antibiotics against multidrug-resistant pathogens. [5]
The clinical application of GS has been limited primarily to topical use due to its significant hemolytic toxicity against human red blood cells. [4] [2] However, recent advances in understanding its structure-activity relationships have enabled the design of analogs with improved therapeutic indices. [6] [2] [5] Additionally, recent discoveries have revealed that GS exhibits antiviral activity against SARS-CoV-2, further expanding its potential therapeutic applications. [7] These application notes provide detailed protocols and methodologies for researchers investigating GS and its analogs, with a focus on practical laboratory techniques, activity assessment, and analog design strategies.
This compound possesses several distinctive structural features that underlie its biological activity:
Cyclic decapeptide structure: GS has a primary structure of [cyclo-(Val-Orn-Leu-D-Phe-Pro)₂], forming a ring of ten amino acids with a molecular weight of approximately 1141 g·mol⁻¹. [1] [4]
Antiparallel β-sheet conformation: The molecule adopts a stable amphiphilic antiparallel β-sheet structure stabilized by four hydrogen bonds between the two strands, with two additional hydrogen bonds between the δ-amino groups of ornithine residues and carbonyl groups of D-Phe residues. [4]
Amphipathic design: The arrangement of amino acids creates distinct hydrophobic and hydrophilic faces - with valine, leucine, and D-phenylalanine forming the hydrophobic sector, and ornithine providing positively charged hydrophilic moieties. [2]
D-amino acid incorporation: The inclusion of D-phenylalanine at positions 4 and 4' provides structural stability against proteolytic degradation and contributes to the β-sheet formation. [1]
Non-ribosomal synthesis: GS is produced by non-ribosomal peptide synthetases (NRPSs), specifically this compound synthetase I (GrsA) and II (GrsB), which activate, modify, and assemble the constituent amino acids. [1]
Extensive research on GS analogs has revealed several critical structure-activity relationships:
Amphipathicity balance: The amphiphilic character of GS is essential for its biological activity, with the ornithine residues forming the hydrophilic portion and the remaining amino acids creating hydrophobicity. [4] Both excessive and insufficient hydrophobicity diminish antimicrobial efficacy and increase hemolytic toxicity. [5]
Ring size constraints: The cyclic beta-sheet structure is essential for activity, with ring sizes of 10-14 residues generally maintaining antimicrobial properties while potentially reducing hemolytic effects. [6] Linear GS analogs show significantly reduced activity. [2]
Stereochemical requirements: The D-amino acids in the structure are crucial for maintaining the proper conformation. Substitution of D-Phe with L-Phe disrupts the β-sheet structure and reduces activity. [6]
Charge distribution: The positive charges on ornithine residues facilitate initial electrostatic interactions with negatively charged bacterial membranes. Increasing cationicity can enhance activity against Gram-negative pathogens. [5]
This compound exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, though its efficacy varies significantly between species. The peptide shows particularly potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), with MIC values typically ranging from 2-8 µg/mL. [5] [3] Against Gram-negative ESKAPE pathogens, GS demonstrates more variable activity, with higher MIC values generally required compared to Gram-positive organisms. [5]
Table 1: Antibacterial Activity of this compound and Selected Analogs Against Reference Strains
| Peptide | S. aureus ATCC 29213 (µg/mL) | E. coli ATCC 25922 (µg/mL) | P. aeruginosa ATCC 27853 (µg/mL) | K. pneumoniae ATCC 33495 (µg/mL) | A. baumannii ATCC 19606 (µg/mL) |
|---|---|---|---|---|---|
| This compound | 4 | 32 | 128 | 128 | 8 |
| Peptide 1 | 2 | 32 | 64 | 128 | 4 |
| Peptide 7 | 6 | 16 | 32 | 32 | 4 |
| Peptide 8 | 5 | 8 | 32 | 16 | 8 |
| Peptide 9 | 8 | 16 | 32 | 16 | 8 |
Source: [5]
Notably, GS maintains excellent activity against resistant, persistent, and biofilm cells of staphylococci and enterococci. [3] It demonstrates supreme activity against small-colony variants (SCVs) and effectively eradicates mature biofilms, which are typically resistant to conventional antibiotics. This makes GS particularly valuable for investigating solutions to persistent biofilm-associated infections. [3]
Recent research has revealed that GS exhibits significant antiviral activity against SARS-CoV-2. [7] In vitro studies using Vero cells demonstrated that GS treatment effectively reduced viral load, with an EC₅₀ value of 1.571 µg. [7] The peptide showed 99% viral reduction at 12 hours post-infection when used at 3.0 µg concentration, performing comparably to remdesivir. [7] Proteomic analysis indicated that GS treatment reversed the expression of more than 250 proteins differentially regulated in SARS-CoV-2 infected cells, affecting metabolic processes and mRNA processing pathways. [7]
Table 2: Antiviral Activity of this compound and Melittin Against SARS-CoV-2
| Parameter | This compound | Melittin | Remdesivir |
|---|---|---|---|
| EC₅₀ (µg) | 1.571 | 0.656 | - |
| Viral Reduction at 12h | 99% | 95% | 20% |
| Viral Reduction at 24h | 99% | 99% | 90% |
| Cell Survival at 5µg | 75-80% | 75-80% | - |
Source: [7]
The primary limitation of this compound for systemic administration is its significant hemolytic activity. The native peptide exhibits hemolytic toxicity with HC₅₀ values typically around 12 µg/mL against human red blood cells. [5] This results in a narrow therapeutic window, particularly for pathogens requiring higher MIC values.
Table 3: Hemolytic Activity and Therapeutic Indices of this compound Analogs
| Peptide | HC₅₀ (µg/mL) | Therapeutic Index (E. coli) | Therapeutic Index (K. pneumoniae) | Therapeutic Index (A. baumannii) |
|---|---|---|---|---|
| This compound | 12.34 ± 9.27 | 0.38 | 0.10 | 1.54 |
| Peptide 1 | 5.90 ± 0.23 | 0.18 | 0.05 | 1.48 |
| Peptide 7 | 84.09 ± 1.02 | 5.26 | 2.63 | 21.02 |
| Peptide 8 | 32.81 ± 0.51 | 4.10 | 2.05 | 4.10 |
| Peptide 9 | 39.21 ± 0.46 | 2.45 | 2.45 | 4.90 |
Source: [5]
Strategic modifications to the GS structure can significantly improve the therapeutic index. For instance, incorporating D-arginine and tryptophan residues has been shown to enhance activity against Gram-negative bacteria while reducing cytotoxicity. [5] Peptide 7 in the table above demonstrates a 27-fold improvement in therapeutic index against P. aeruginosa compared to native GS, highlighting the potential of rational analog design. [5]
The development of GS analogs with improved therapeutic profiles follows several key strategies:
Cationicity enhancement: Increasing positive charge through incorporation of additional basic amino acids (e.g., D-arginine) strengthens interactions with negatively charged bacterial membranes, particularly improving activity against Gram-negative pathogens. [5]
Hydrophobicity optimization: Balanced hydrophobicity is crucial - excessive hydrophobicity increases hemolytic activity, while insufficient hydrophobicity reduces antimicrobial efficacy. [5] Hydrophobicity can be modulated by incorporating non-proteinogenic amino acids like tert-leucine (Tle). [5]
Ring size variation: Expanding the ring size to 14 residues (GS14) can dissociate hemolytic activity from antimicrobial activity, while further modifications to GS14 (e.g., GS14K4) can enhance specificity for microbial membranes. [6]
Aromatic residue modification: Strategic modification of phenylalanine residues can fine-tune membrane interactions while maintaining the structural integrity of the β-sheet conformation. [2]
Recent research has identified several promising classes of GS analogs:
GS14 derivatives: Cyclic tetradecapeptides with reduced amphipathicity show significantly improved therapeutic indices. Incorporating D-lysine at position 4 (GS14K4) further enhances specificity for microbial cells. [6]
D-Arg/Trp-containing analogs: Incorporation of D-arginine and tryptophan residues significantly enhances activity against Gram-negative bacteria while reducing cytotoxicity. [5] These analogs show particularly improved therapeutic indices against E. coli, K. pneumoniae, and P. aeruginosa. [5]
Turn-modified analogs: Modifications to the β-turn regions (typically Pro-D-Phe) can alter membrane insertion depth and selectivity between bacterial and eukaryotic membranes. [2]
Protocol: Efficient One-Step Extraction of this compound from Aneurinibacillus aneurinilyticus Biomass
This protocol describes a green extraction method using acidic ethanol to obtain high-purity this compound from microbial biomass. [8]
Materials:
Procedure:
Biomass Preparation: Culture A. aneurinilyticus in Tryptic Soy Broth for 7 days at 37°C with shaking at 150 rpm to reach stationary phase. [8]
Biomass Harvesting: Centrifuge the fermented medium at 8,000 × g for 15 minutes to pellet biomass. Wash twice with Milli-Q water. [8]
Extractant Preparation: Prepare acidic ethanol by adding HCl to absolute ethanol to achieve a concentration of 0.1M. [8]
Extraction: Resuspend biomass in acidic ethanol at a ratio of 1:4 (biomass:extractant). Incubate with shaking at room temperature for 30-120 minutes. [8]
Clarification: Centrifuge at 10,000 × g for 20 minutes to remove cellular debris.
Concentration: Evaporate the supernatant under reduced pressure using a rotary evaporator or under a gentle nitrogen stream.
Purification: Purify the crude extract by preparative HPLC using a C18 column with a water-acetonitrile gradient (20-80% acetonitrile over 40 minutes). [8]
Verification: Verify this compound identity by MALDI-TOF-MS (expected m/z ~1141) and UPLC-ESI-MS. [8]
Validation Parameters:
This compound Extraction and Purification Workflow
Protocol: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
Materials:
Procedure:
Preparation: Prepare logarithmic dilutions of GS or analogs in appropriate solvent (typically DMSO, final concentration ≤1%).
Inoculum Standardization: Adjust bacterial suspensions to 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL) in Mueller-Hinton broth. [3]
Dilution: Further dilute bacterial suspension 1:100 in broth to achieve ~1.5 × 10⁶ CFU/mL.
Plate Setup: Add 100 µL of bacterial suspension to each well of a 96-well plate containing 100 µL of serial peptide dilutions.
Incubation: Incubate plates at 37°C for 16-20 hours. [3]
MIC Determination: Determine MIC as the lowest concentration showing no visible growth.
MBC Determination: Subculture 10 µL from clear wells onto agar plates. Incubate 24 hours at 37°C. MBC is the lowest concentration showing ≥99.9% kill. [3]
Controls: Include growth controls (no peptide) and sterility controls (no bacteria).
Protocol: Evaluation of Hemolytic Activity Using Human Red Blood Cells
Materials:
Procedure:
hRBC Preparation: Wash fresh hRBCs three times with PBS by centrifugation at 1,000 × g for 5 minutes.
Suspension: Prepare 2% (v/v) hRBC suspension in PBS.
Incubation: Mix 100 µL peptide solution with 100 µL hRBC suspension in 96-well plates. Incubate at 37°C for 1 hour.
Centrifugation: Centrifuge plates at 1,000 × g for 5 minutes.
Measurement: Transfer 100 µL supernatant to new plate and measure absorbance at 540 nm.
Calculation: Calculate percent hemolysis = [(A_sample - A_PBS) / (A_Triton - A_PBS)] × 100
HC₅₀ Determination: Determine peptide concentration causing 50% hemolysis from dose-response curve.
Protocol: Assessment of Anti-Biofilm Activity Against Staphylococcal and Enterococcal Biofilms
Materials:
Procedure:
Biofilm Formation: Incubate bacterial suspensions (~10⁶ CFU/mL) in TSB + 1% glucose in 96-well plates for 24 hours at 37°C. [3]
Washing: Gently remove planktonic cells and wash biofilms twice with PBS.
Treatment: Add fresh medium containing serial dilutions of GS or analogs to pre-formed biofilms.
Incubation: Incubate for additional 24 hours at 37°C.
Viability Assessment: For metabolic activity, use MTT assay. For biomass, use crystal violet staining.
Crystal Violet Staining:
MBIC Determination: Determine minimal biofilm inhibitory concentration as lowest concentration showing ≥90% reduction in biofilm biomass or metabolic activity.
Anti-Biofilm Applications: GS demonstrates exceptional activity against staphylococcal and enterococcal biofilms, completely killing mature biofilm cells at 5× MIC. [3] For biofilm studies, consider using clinical isolates with strong biofilm-forming capacity alongside standard strains. Include both biofilm prevention (treatment during formation) and biofilm eradication (treatment of pre-formed biofilms) assays for comprehensive assessment. [3]
Antiviral Research Applications: For SARS-CoV-2 studies, GS shows maximal viral clearance 24 hours post-infection. [7] Use Vero cells for initial screening, with peptide concentrations in the 1-3 µg range. Include proteomic analysis to examine host cell response in addition to standard viral load measurements. [7]
Analog Screening: When evaluating new GS analogs, always include parallel assessment of antimicrobial activity (against both Gram-positive and Gram-negative reference strains) and hemolytic toxicity. Calculate therapeutic indices (HC₅₀/MIC) for each strain to identify analogs with improved selectivity. [5]
Membrane Interaction Studies: For biophysical studies of membrane interactions, use lipid bilayers with compositions mimicking bacterial membranes (rich in phosphatidylglycerol) versus mammalian membranes (rich in phosphatidylcholine with cholesterol). [4] [2] GS exhibits stronger interactions with anionic phospholipids typically found in bacterial membranes. [2]
This compound Analog Development Pipeline
Table 4: Troubleshooting Common Issues in this compound Research
| Problem | Potential Cause | Solution |
|---|---|---|
| Low extraction yield | Insufficient extraction time or incorrect solvent | Extend extraction time to 120 min; ensure acidic ethanol concentration (0.1M HCl) [8] |
| High hemolytic activity | Excessive hydrophobicity in analogs | Reduce hydrophobicity by incorporating polar residues; increase cationicity [5] |
| Poor activity against Gram-negatives | Insufficient cationic charge or excessive molecular size | Increase positive charge with D-Arg residues; maintain optimal ring size (10-14 residues) [6] [5] |
| Peptide aggregation | Excessive hydrophobicity or improper solvent | Use DMSO or ethanol stocks; include low concentrations of acetonitrile in aqueous solutions |
| Inconsistent MIC results | Inoculum size variation or peptide degradation | Standardize inoculum to 0.5 McFarland; prepare fresh peptide solutions for each assay [3] |
| Cytotoxicity in antiviral assays | Excessive peptide concentration | Titrate concentration; for SARS-CoV-2 assays, use 1-3 µg range to maintain 75-80% cell survival [7] |
This compound remains a valuable template for developing novel antimicrobial agents, particularly in the face of growing antibiotic resistance. Its unique structural features, broad-spectrum activity, and multiple mechanisms of action make it an excellent candidate for rational drug design. The protocols and application notes provided here offer comprehensive guidance for researchers investigating GS and its analogs.
Recent advances in GS research have demonstrated that strategic modifications can significantly improve its therapeutic index while maintaining potent antimicrobial activity. The discovery of its antiviral properties against SARS-CoV-2 further expands potential applications. As research continues, GS-based compounds may provide new solutions for treating multidrug-resistant infections, persistent biofilms, and viral pathogens.
This compound (GS) is a cyclic decapeptide antibiotic with the primary sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂, producing a molecular weight ranging from 1,141-1,169 Da depending on specific amino acid moieties and associated molecules [1]. This cationic antimicrobial peptide is produced as a secondary metabolite by various Aneurinibacillus species (formerly Bacillus brevis) and exhibits potent activity against Gram-positive bacteria and some Gram-negative strains [2] [1]. Despite its discovery over 80 years ago, this compound remains clinically relevant for topical applications in ophthalmology and dermatology, with recent investigations exploring its potential anti-tumor activities [1].
The amphiphilic nature of this compound, resulting from its structure with polar ornithine residues positioned opposite nonpolar valine and leucine residues, creates significant purification challenges [2]. This amphiphilicity enables strong interactions with both hydrophobic chromatographic matrices and biological membranes, complicating separation processes. Additionally, this compound accumulates in cell vacuoles as energy storage devices, necessitating robust extraction methods to release the peptide from bacterial cells [1]. These characteristics, combined with the need to remove closely related peptide analogs and cellular contaminants, demand sophisticated chromatographic approaches to obtain pharmaceutical-grade material with sufficient purity for therapeutic applications.
Table 1: Key Characteristics of this compound Relevant to Purification Development
| Property | Characteristics | Impact on Purification |
|---|---|---|
| Structure | Cyclic decapeptide, cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ | Stabilizes β-sheet conformation; influences separation selectivity |
| Molecular Weight | 1,141-1,169 Da | Determines size exclusion chromatography elution profile |
| Solubility | Hydrophobic with cationic charges (ornithine) | Responds to ion-pairing reagents; soluble in organic solvents |
| Isoelectric Point | High (due to Orn residues) | Guides ion-exchange chromatography conditions |
| Stability | Stable to heat and proteolysis | Allows varied extraction conditions |
The following diagram illustrates the comprehensive purification workflow for this compound, integrating both traditional and modern approaches to achieve high-purity product suitable for research and potential therapeutic applications:
This integrated workflow proceeds from initial fermentation through to purified product characterization, with Good Manufacturing Practice (GMP) compliance considerations integrated throughout the process for therapeutic applications [3]. The following sections provide detailed protocols for each critical stage, emphasizing chromatographic methods that deliver the high purity required for pharmaceutical use while maintaining peptide stability and biological activity.
Biomass Separation: Following fermentation of Aneurinibacillus aneurinilyticus in Tryptic Soy Broth (TSB) for approximately 7 days to reach stationary phase, separate cells from culture medium via centrifugation at 16,000 × g for 2 minutes at 4°C [4]. Determine biomass concentration gravimetrically by drying 1 mL of fermented medium at 105°C for 48 hours and calculating dry cell weight [1].
Cell Washing: Resuspend the cell pellet in ice-cold phosphate-buffered saline (PBS) and repeat centrifugation under the same conditions. This critical washing step removes residual culture medium components that could interfere with subsequent extraction and chromatographic analysis [4].
The extraction of this compound from cellular vacuoles requires solvents that effectively penetrate cell membranes while maintaining peptide stability. Recent research demonstrates that acidic ethanol provides superior extraction efficiency compared to traditional approaches:
Solvent Selection: Prepare acidic ethanol by adding HCl to achieve a final concentration of 0.1-0.5% in ethanol. Alternative extractants include neutral ethanol or phosphate buffer saline (PBS), though these demonstrate lower efficiency [1].
Extraction Procedure:
Extract Concentration: Transfer the supernatant to a clean tube and evaporate solvent using a vacuum concentrator/centrifugal evaporator (e.g., SpeedVac system). Reconstitute the dried extract in an appropriate solvent for subsequent chromatographic separation, typically 65% ethanol or mobile phase compatible solvent [4].
Table 2: Comparison of Solvent Systems for this compound Extraction from Microbial Biomass
| Extraction Solvent | Extraction Efficiency | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Acidic Ethanol | 96% | ~90% | High yield, minimal steps, room temperature | Requires acid handling |
| Neutral Ethanol | ~70% | ~80% | Simple formulation | Lower extraction efficiency |
| Phosphate Buffer Saline | ~60% | ~70% | Aqueous, green chemistry | Poor extraction from vacuoles |
| Acetone-Ether Systems | ~85% | ~85% | Historical precedence | Complex multi-step process |
Size-exclusion high-performance liquid chromatography (SE-HPLC) serves as a valuable initial purification step for this compound, particularly effective for separating dimeric forms and aggregates from the target monomeric peptide [5]. This technique exploits the differential migration of molecules based on their hydrodynamic volume, with larger aggregates eluting first while monomeric this compound appears later in the chromatogram.
Column Selection: Employ a SEC column with appropriate pore size (e.g., silica-based with 100-300 Å pores) to resolve peptides in the 1-5 kDa range. The separation of double-stranded dimers and monomers has been successfully demonstrated using SE-HPLC, providing a means to characterize conformational transitions [5].
Mobile Phase Preparation: Utilize an isocratic elution with 100% methanol or a mixture of methanol and aqueous buffer (e.g., 10 mM ammonium acetate). The inclusion of volatile salts facilitates subsequent mass spectrometric analysis if needed [4].
Chromatographic Parameters:
SEC not only provides purification but also enables assessment of this compound aggregation state, which is critical for understanding its biological activity and stability profile [5].
RP-HPLC represents the workhorse technique for this compound purification, leveraging interactions between the hydrophobic peptide and stationary phase to achieve high-resolution separation from contaminants. The amphiphilic nature of this compound makes it particularly amenable to this approach, with resolution adjustable through mobile phase composition [2] [4].
Column Chemistry: Employ C18 stationary phases (2.1 × 40 mm, 5 μm particle size) for analytical separations, or larger dimensions (e.g., 10 × 250 mm) for preparative applications. The hydrophobic residues (Val, Leu, D-Phe) interact strongly with the alkyl chains, while the Orn residues provide polarity [4].
Mobile Phase System:
Elution Profile: Apply a gradient elution from 30% to 95% Solvent B over 15-25 minutes, with this compound typically eluting between 60-80% organic phase. The use of methanol rather than acetonitrile improves solubility and reduces aggregation tendencies [4].
Detection and Collection: Monitor elution at 253 nm (absorption maximum for c-di-GMP and nucleotidic contaminants) and 220 nm (peptide bond absorption). For preparative applications, collect peaks based on UV trigger thresholds and analyze fractions for antimicrobial activity [4].
UPLC coupled with mass spectrometry provides rapid, high-resolution analysis of this compound purity and identity, essential for quality control in pharmaceutical development [1]. The sub-2μm particle columns operated at high pressures deliver superior separation efficiency compared to conventional HPLC.
System Configuration: Utilize UPLC-ESI-MS (Electrospray Ionization Mass Spectrometry) with C18 columns (1.7 μm particles, 2.1 × 50 mm). The coupling to mass spectrometry enables definitive identification based on mass detection (1141-1169 Da) and fragmentation patterns [1].
Method Parameters:
This methodology enables not only purity assessment but also detection of this compound homologs that may differ by single amino acid substitutions, providing critical quality attributes for pharmaceutical applications [1].
Achieving optimal resolution of this compound from closely related impurities requires systematic optimization of chromatographic conditions. The resolution between two chromatographic peaks (RAB) is quantitatively defined as RAB = 2Δtr/(wB + wA), where Δtr is the difference in retention times and wA and wB are the baseline peak widths [6]. This relationship guides method development strategies:
Retention Factor Optimization: Adjust the organic modifier concentration in the mobile phase to achieve retention factors (k) between 2 and 10 for this compound. The retention factor is calculated as k = (tr - tm)/tm, where tr is the analyte retention time and tm is the column void time [6].
Selectivity Enhancement: Modify mobile phase pH to influence the ionization state of Orn residues (pKa ~10.5), though this requires columns stable at alkaline conditions. Alternative approaches include using ion-pairing reagents such as trifluoroacetic acid (0.05-0.1%) or ammonium acetate (5-20 mM) to modulate interactions with charged groups [4].
Efficiency Improvements: Maximize theoretical plate number (N) by optimizing flow rates (typically 0.2-1.0 mL/min for analytical columns), column temperature (30-50°C), and gradient steepness. The relationship between resolution and efficiency follows RAB ∝ √N, highlighting the importance of column efficiency to separation quality [6].
Peak Tailing: Address peak tailing through mobile phase pH adjustment or addition of competing bases (e.g., 0.1% triethylamine). Silanol interactions with basic Orn residues often contribute to this phenomenon in reversed-phase separations.
Low Recovery: If this compound recovery from the column is suboptimal, consider pre-column saturation with excess peptide to saturate non-specific binding sites, or add organic modifiers (2-10% DMSO) to the sample solvent to improve solubility [5].
Retention Time Drift: Maintain consistent column temperature and allow sufficient time for column equilibration between gradient runs (5-10 column volumes). Prepare fresh mobile phase daily to prevent compositional changes due to evaporation [3].
Aggregation Artifacts: Should aggregation occur during separation, incorporate 2-5% isopropanol in the mobile phase or use size-exclusion chromatography as an initial purification step to separate monomers from higher-order aggregates [5].
For pharmaceutical development of this compound, chromatography methods must comply with Good Manufacturing Practices (GMP) to ensure product quality, safety, and efficacy [3]. Several critical aspects require attention:
Instrument Qualification: Perform comprehensive Installation Qualification (IQ), Operational Qualification (OQ), and Performance Qualification (PQ) for all chromatography systems used in quality control testing. Document all qualification activities and maintain records for regulatory inspection [3].
Method Validation: Validate HPLC methods according to ICH Q2(R1) guidelines, establishing accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range. For this compound purity methods, demonstrate specificity against known related peptides and degradation products [3].
System Suitability Testing: Before each analytical sequence, conduct system suitability tests to verify chromatographic performance. Established criteria for this compound methods should include retention time reproducibility (±2%), peak asymmetry (0.8-1.8), theoretical plates (>5000), and resolution from closest eluting impurity (>2.0) [3].
Data Integrity: Ensure all chromatographic data meets ALCOA+ principles (Attributable, Legible, Contemporaneous, Original, Accurate, Complete, Consistent, Enduring, Available). Implement 21 CFR Part 11 compliant chromatography data systems with audit trails, electronic signatures, and restricted access [3].
Regular internal audits and mock inspections help identify compliance gaps before regulatory assessments. Maintain comprehensive documentation including instrument qualification records, method validation protocols, system suitability results, calibration records, and training documentation [3].
The chromatography purification methods outlined in these application notes provide a comprehensive framework for obtaining high-purity this compound suitable for research and pharmaceutical development. The integrated approach combining efficient extraction with acidic ethanol and orthogonal chromatographic separation techniques addresses the unique challenges presented by this amphiphilic cyclic peptide. By implementing the optimized protocols for size-exclusion, reversed-phase, and UPLC-MS methodologies, researchers can achieve the purity levels necessary for reliable biological evaluation and potential therapeutic application. Adherence to GMP principles throughout the purification process ensures the quality, consistency, and regulatory compliance required for pharmaceutical development, ultimately supporting the investigation of this compound as a valuable antimicrobial agent with potential expanded clinical applications.
This compound (GS) is a cationic cyclic decapeptide antibiotic with the sequence cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. It exhibits potent broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and some fungi. Despite its efficacy, clinical application is limited to topical use due to significant hemolytic toxicity [1] [2]. The cyclic structure and presence of non-standard amino acids (ornithine and D-phenylalanine) make GS an interesting subject for mass spectrometric analysis, particularly for characterizing novel derivatives designed to improve its therapeutic index [2].
The primary mechanism of action involves disruption of the bacterial cell membrane through formation of an amphiphilic structure with hydrophobic amino acids (D-Phe, Val, Leu) and charged residues (L-Orn) [2]. Recent research has focused on developing GS analogues with reduced cytotoxicity while maintaining antimicrobial potency, creating a need for robust analytical methods to characterize these compounds [1] [3].
This compound (MW = 1141.470 g·mol⁻¹) exhibits unique behavior in mass spectrometry due to its cyclic decapeptide structure and amphiphilic nature [2]. The molecule has eight amide N-H bonds but lacks other acidic functional groups like carboxyl, hydroxyl, or imidazole, which significantly influences its ionization and adduct formation patterns [4].
Key ionization characteristics:
The extent of sodiation is highly dependent on the proton affinity of anions present in the solution, following the order: OH⁻ (391.1 kcal mol⁻¹) > AcO⁻ (348.8 kcal mol⁻¹) > Cl⁻ (333.8 kcal mol⁻¹) [4].
Materials:
Extraction Protocol (from microbial biomass):
Solution Preparation for MS:
Chromatographic Conditions:
Mass Spectrometry Parameters:
Table 1: Characteristic Ions of this compound in ESI-MS under Various Conditions
| Solution Condition | Primary Ions Observed | Sodiation Pattern (n) | Notes |
|---|---|---|---|
| No additives | [GS+H]⁺, [GS+2H]²⁺ | n = 0-1 ([GS+H]⁺), n = 0-3 ([GS+2H]²⁺) | Minimal sodiation |
| 1 mM NaOH | [GS+H-nH+nNa]⁺, [GS+2H-nH+nNa]²⁺ | n up to 7 ([GS+H]⁺), n up to 8 ([GS+2H]²⁺) | Extensive deprotonation/sodiation |
| 1 mM AcONa | [GS+H-nH+nNa]⁺, [GS+2H-nH+nNa]²⁺ | n up to 5 ([GS+H]⁺), n up to 6 ([GS+2H]²⁺) | Moderate sodiation |
| 1 mM NaCl | [GS+H-nH+nNa]⁺, [GS+2H-nH+nNa]²⁺ | n up to 3 ([GS+H]⁺), n up to 4 ([GS+2H]²⁺) | Limited sodiation |
| 1% AcOH | [GS+H]⁺ predominant | n = 0 | Protonated ions only |
Fragmentation Parameters:
Characteristic Fragmentation Patterns:
Recent studies have identified several novel GS analogues with improved therapeutic profiles. MS analysis is crucial for characterizing these derivatives [1] [6].
Table 2: Characterized this compound Analogues and their Mass Spectrometric Properties
| Analogue Description | Sequence Modifications | Theoretical MW (Da) | Key Ions | Biological Activity |
|---|---|---|---|---|
| Native this compound | cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ | 1141.47 | [GS+H]⁺ (m/z 1142.48), [GS+2H]²⁺ (m/z 571.74) | Potent antibiotic with high hemolysis |
| Lysine-Substituted | Orn → Lys (one replacement) | 1155.49 | [GS+Lys+H]⁺ (m/z 1156.50) | Altered activity spectrum [6] |
| Double Lysine | Orn → Lys (both residues) | 1169.51 | [GS+2Lys+H]⁺ (m/z 1170.52) | Potential reduced toxicity [6] |
| Diaminobutyric Acid | Orn → D-Dab | Variable | [GS+Dab+H]⁺ (variable m/z) | Modified membrane interaction [6] |
| Stapled Analog GSC-FB | Cys substitution + perfluoroaryl bridge | ~1260 (estimated) | [GSC-FB+H]⁺ (variable) | Reduced cytotoxicity, maintained anti-Gram⁺ activity [3] |
| Stapled Analog GSC-SS | Cys substitution + disulfide bridge | ~1140 (estimated) | [GSC-SS+H]⁺ (variable) | Altered conformational rigidity [3] |
Ion mobility-mass spectrometry (IM-MS) studies reveal that cyclic and linear GS analogues exhibit different conformational preferences in the gas phase. The cyclic protonated form typically adopts a collapsed, random coil-type conformation, while linear protonated and sodiated cyclic forms show a preference for β-sheet or β-hairpin structures [7]. These gas-phase structures often mirror those favored in low-dielectric solvents like 2,2,2-trifluoroethanol, demonstrating the relevance of gas-phase studies to solution-phase behavior [7].
UPLC-ESI-MS/MS analysis of GS extracts from Aneurinibacillus aneurinilyticus has identified five distinct GS analogues. The dominant analogue varies with culture conditions:
This demonstrates how mass spectrometry can track variations in non-ribosomal peptide synthesis in response to environmental conditions, providing insights for optimization of fermentation processes.
The following diagram illustrates the complete analytical workflow for this compound characterization from sample preparation to data interpretation:
Common Issues and Solutions:
Low signal intensity:
Excessive sodiation:
Poor chromatographic separation:
Insufficient fragmentation:
Mass spectrometry, particularly ESI-MS/MS coupled with UPLC, provides a powerful platform for comprehensive characterization of this compound and its analogues. The protocols outlined here enable researchers to accurately identify GS structures, characterize novel derivatives with improved therapeutic profiles, and understand structure-activity relationships. These methods support ongoing drug development efforts aimed at overcoming the cytotoxicity limitations of native this compound while maintaining its potent antimicrobial activity.
This compound (GS) is a cyclic decapeptide antimicrobial peptide (AMP) naturally produced by Aneurinibacillus migulanus (formerly Bacillus brevis) that demonstrates potent activity against multidrug-resistant pathogens. With the rise of antimicrobial resistance posing a significant global health threat, particularly among the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), there is renewed interest in AMPs like this compound as potential therapeutic alternatives. GS exhibits a unique mechanism of action primarily targeting bacterial membranes, making it challenging for bacteria to develop resistance through conventional mechanisms. Unlike many conventional antibiotics, no cases of acquired resistance to GS have been reported in the literature to date, enhancing its appeal for further investigation and development. [1] [2] [3]
The cyclic, C2-symmetrical structure of this compound (cyclo[Pro-DPhe-Leu-Orn-Val]₂) confers exceptional stability and potent antimicrobial activity. The two Pro-DPhe dipeptides form two type II β-turns, while the two Leu-Orn-Val stretches form an antiparallel β-sheet, creating an amphipathic molecular structure that readily interacts with biological membranes. This structural configuration allows GS to effectively disrupt bacterial membrane integrity, leading to cell death. Despite its potent antimicrobial properties, the clinical application of native GS has been largely restricted to topical formulations due to its significant hemolytic toxicity at systemic concentrations. However, recent advances in GS analogue development have yielded derivatives with improved therapeutic indices, renewing interest in its potential for broader therapeutic applications. [2] [3]
Table: Fundamental Properties of this compound
| Property | Description |
|---|---|
| Structure | Cyclic decapeptide |
| Amino Acid Sequence | cyclo[Pro-DPhe-Leu-Orn-Val]₂ |
| Molecular Weight | 1,141-1,169 Da (depending on adducts) |
| Source | Aneurinibacillus migulanus |
| Primary Mechanism | Membrane disruption/permeabilization |
| Spectrum of Activity | Broad-spectrum (Gram-positive > Gram-negative) |
| Current Clinical Use | Topical applications (ophthalmological, dermal) |
| Resistance Development | None reported to date |
This compound demonstrates exceptional potency against Gram-positive bacteria, including multidrug-resistant strains that pose significant clinical challenges. Against Staphylococcus aureus, including methicillin-resistant strains (MRSA), GS exhibits minimal inhibitory concentration (MIC) values ranging from 3.9 to 7.8 μg/mL, demonstrating superior activity compared to many conventional antibiotics. Similarly, against Enterococcus faecium and Enterococcus faecalis, including vancomycin-resistant enterococci (VRE), GS maintains consistently low MIC values of 3.9 to 7.8 μg/mL. This consistent activity across various resistance phenotypes highlights GS's potential for treating infections caused by resistant Gram-positive pathogens. Furthermore, GS has demonstrated potent bactericidal activity against persistent and biofilm-embedded cells of staphylococci and enterococci, achieving complete elimination of these typically treatment-recalcitrant populations at concentrations 5× MIC. [2] [3]
While this compound shows somewhat reduced efficacy against Gram-negative pathogens compared to Gram-positive species, it still maintains clinically relevant activity against several important Gram-negative ESKAPE pathogens. The inherent resistance of Gram-negative bacteria to many antimicrobial agents, including some AMPs, stems from their complex outer membrane structure rich in lipopolysaccharides, which acts as a formidable permeability barrier. However, GS demonstrates MIC values of 31.3 to 62.5 μg/mL against Acinetobacter baumannii, Klebsiella pneumoniae, and Pseudomonas aeruginosa strains. Recent developments in GS analogues have significantly enhanced activity against Gram-negative pathogens through strategic modifications that increase cationicity and optimize hydrophobicity, improving interaction with the negatively charged bacterial outer membrane. These enhanced derivatives show 4 to 8-fold improvements in MIC values against various Gram-negative strains while maintaining activity against Gram-positive pathogens. [1] [2]
Table: Antimicrobial Activity of this compound and Selected Derivatives Against ESKAPE Pathogens
| Organism | This compound MIC (μg/mL) | Derivative VK7 MIC (μg/mL) | Enhanced Derivative MIC (μg/mL) | Peptide #8 MIC (μg/mL) | Peptide #9 MIC (μg/mL) |
|---|---|---|---|---|---|
| S. aureus (MRSA) | 3.9-7.8 | 7.8-15.6 | 2-8 | 5 | 8 |
| E. faecium (VRE) | 3.9-7.8 | 3.9 | 4-8 | - | - |
| A. baumannii | 31.3-62.5 | 7.8-31.2 | 4-32 | 8 | 8 |
| K. pneumoniae | 31.3-62.5 | 15.6 | 16-128 | 16 | 16 |
| P. aeruginosa | 31.3-62.5 | 7.8 | 32-128 | 32 | 32 |
| E. cloacae | 1.95-62.5 | 7.8-15.6 | - | - | - |
The broth microdilution method represents the reference standard for determining minimum inhibitory concentrations (MICs) of this compound against bacterial pathogens, providing quantitative data essential for both research and potential clinical applications. This method follows guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability across laboratories. The MIC is defined as the lowest concentration of antimicrobial agent that completely inhibits visible growth of the microorganism under standardized conditions, providing a fundamental measure of antibacterial potency. [4] [2]
Materials and Reagents:
Procedure:
For bactericidal activity confirmation, subculture 100 μL from clear wells onto blood agar plates and incubate for 24-48 hours. The minimum bactericidal concentration (MBC) is defined as the lowest concentration resulting in ≥99.9% reduction of the original inoculum. [4] [2]
The following diagram illustrates the complete workflow for this compound susceptibility testing and efficacy assessment:
The hemolytic activity of this compound and its derivatives represents a critical parameter in assessing potential systemic toxicity and determining therapeutic indices. This assay quantitatively measures the damage to eukaryotic cell membranes by quantifying hemoglobin release from red blood cells exposed to the antimicrobial peptide. The hemolytic concentration 50% (HC₅₀) is defined as the peptide concentration causing 50% hemolysis, providing a standardized metric for comparing toxicity across different GS analogues. Native this compound typically demonstrates HC₅₀ values of approximately 12-35 μg/mL, highlighting its significant hemolytic potential at concentrations close to its antimicrobial MIC values. However, recently developed analogues have achieved substantially improved HC₅₀ values, with some derivatives reaching 84 μg/mL, representing significant progress in mitigating this limitation. [1] [2]
Materials and Reagents:
Procedure:
The therapeutic index (TI) can then be calculated as HC₅₀/MIC for each bacterial strain, providing a quantitative measure of selectivity. Recent GS derivatives have demonstrated remarkable improvements in TI values, with some analogues showing 10 to 27-fold enhancements compared to native GS, particularly against Gram-negative pathogens. [1] [2]
Table: Toxicity Profile and Therapeutic Indices of this compound and Derivatives
| Peptide | HC₅₀ (μg/mL) | LDH Release TD₅₀ (μg/mL) | Therapeutic Index (E. coli) | Therapeutic Index (A. baumannii) | Therapeutic Index (S. aureus) |
|---|---|---|---|---|---|
| This compound | 12.34-35.2 | 18.7 | 0.38 | 1.48 | 3.16-9.03 |
| Derivative 1 | 5.90 | - | - | 1.48 | 2.95 |
| Derivative 7 | 84.09 | - | - | 21.02 | 14.02 |
| Derivative 8 | 32.81 | - | 4.10 | 4.10 | 6.56 |
| Derivative 9 | 39.21 | - | 2.45 | 4.90 | 4.90 |
| VK7 | - | >62.5 | - | - | - |
The downstream processing of this compound from producer strains represents a critical aspect of its production, particularly given that the peptide accumulates in cellular vacuoles that function as energy storage devices. Traditional extraction methods have involved multiple steps including organic solvent extraction, acidic precipitation, and cell wall disruption, often requiring specialized equipment and generating significant waste. However, recent advances have demonstrated that acidic ethanol extraction provides an efficient, single-step method for GS recovery from Aneurinibacillus aneurinilyticus biomass, achieving extraction efficiencies of up to 96% with approximately 90% purity. This simplified approach represents a significant advancement in the sustainable production of GS, utilizing more environmentally friendly solvents while maintaining high recovery efficiency. [5]
Materials and Reagents:
Procedure:
Critical Parameters:
This efficient extraction protocol enables researchers to obtain high-quality GS for susceptibility testing and further investigation without the need for complex purification schemes, facilitating broader research into this promising antimicrobial peptide. [5]
The following diagram illustrates the extraction and analysis workflow for this compound:
The interpretation of antimicrobial susceptibility testing results for this compound requires careful consideration of both quantitative MIC values and qualitative assessments of bactericidal activity. Currently, no established interpretive criteria (breakpoints) specific to this compound have been recognized by the FDA or standardized by CLSI and EUCAST for systemic applications, reflecting its current status as an investigational antimicrobial for topical use. However, researchers can apply general principles of antimicrobial susceptibility interpretation while monitoring for emerging resistance patterns. The complete absence of reported resistance to GS despite decades of use in topical applications represents a remarkable characteristic that merits continued surveillance as research advances toward potential systemic applications. [4] [6]
Quality Control Recommendations:
The exceptional anti-biofilm and anti-persister activity of GS represents a particularly valuable characteristic worthy of inclusion in advanced susceptibility assessments. For comprehensive evaluation, researchers should consider supplementing standard MIC determinations with time-kill assays against biofilm-embedded cells and persister populations, as GS has demonstrated complete eradication of these typically recalcitrant bacterial subpopulations at concentrations 5× MIC. This enhanced activity profile against difficult-to-treat bacterial populations positions GS and its derivatives as promising candidates for addressing persistent infections that often resist conventional antimicrobial therapy. [3]
This compound represents a promising antimicrobial candidate in the era of escalating multidrug resistance, particularly given its unique mechanism of action and the absence of reported resistance development. The comprehensive protocols outlined in these Application Notes provide researchers with standardized methodologies for evaluating the susceptibility profiles of bacterial pathogens to GS and its derivatives. Recent advances in analogue development have yielded compounds with significantly improved therapeutic indices, addressing the historical limitation of hemolytic toxicity that restricted GS to topical applications. When implemented according to these guidelines, susceptibility testing, toxicity assessment, and extraction protocols will generate reproducible, comparable data that advance our understanding of this important class of antimicrobial peptides and facilitate the development of potentially novel therapeutic options for multidrug-resistant infections. [1] [2] [3]
Gramicidin S demonstrates potent activity against a range of Gram-positive bacteria, including resistant and persistent cells. The table below summarizes key quantitative data from recent studies.
Table 1: Antibacterial Potency of this compound and Select Analogs
| Peptide Name / Identifier | Target Pathogens | Minimum Inhibitory Concentration (MIC) [μg/mL] | Key Activity Notes | Safety Profile (HC₅₀, μg/mL) |
|---|---|---|---|---|
| This compound (Native) | S. aureus (MSSA, MRSA) [1] [2] | 4 [1] [2] | Rapid bactericidal action; effective against persister and biofilm cells [2]. | 12.34 [1] |
| E. faecalis, E. faecium [2] | ≤ 6.25 [2] | Rapid bactericidal effect at 5× MIC [2]. | ||
| E. coli, P. aeruginosa, K. pneumoniae [3] | 32 - 128 [3] | Limited native activity against Gram-negative ESKAPE pathogens [3]. | ||
| Analogue "9" [4] | S. aureus (MSSA, MRSA) | 8 | Negligible hemolytic toxicity; candidate for systemic use [4]. | >128 (Negligible) [4] |
| Analogue "15" [1] | S. aureus (MSSA, MRSA) | 3 | Two-fold improvement in therapeutic index over native GS [1]. | Information missing |
| Analogue "8" [3] | E. coli | 8 | 10-fold improvement in therapeutic index over native GS [3]. | 32.81 [3] |
Key Findings on Efficacy:
The primary challenge for the broader application of native this compound is its hemolytic toxicity, which currently restricts its use mainly to topical formulations [5] [1] [2].
Table 2: Therapeutic Index (TI) of this compound Analogs against Gram-negative Pathogens
The therapeutic index (TI), often calculated as HC₅₀/MIC, indicates the safety window of a compound. A higher TI is desirable. The following data demonstrates progress in designing safer, broader-spectrum analogs [3].
| Peptide Identifier | E. coli TI | K. pneumoniae TI | P. aeruginosa TI | A. baumannii TI |
|---|---|---|---|---|
| Native this compound [3] | 0.38 | 0.10 | 0.10 | 1.54 |
| Analogue 8 [3] | 4.10 | 2.05 | 1.03 | 4.10 |
| Analogue 9 [3] | 2.45 | 2.45 | 1.23 | 4.90 |
| Analogue 7 [3] | 5.26 | 2.63 | 2.63 | 21.02 |
Strategies to Mitigate Toxicity:
Understanding the multi-faceted mechanism of GS is crucial for designing application experiments. The following diagram integrates its key actions on bacterial cells, particularly against resistant and persistent forms.
Diagram: Multimodal Antibacterial Mechanism of this compound. GS primarily targets the cell membrane, causing disruption and ion leakage that leads to rapid cell death. A key advantage for topical use is its concurrent ability to eliminate biofilm-associated bacteria, dormant persister cells, and multidrug-resistant strains like MRSA [5] [2].
To advance this compound topical applications, your research can focus on the following fronts:
This compound (GS) is a cyclic decapeptide antibiotic first isolated in 1942 by Russian microbiologist Georgyi Gause and his wife Maria Brazhnikova from the gram-positive bacterium Brevibacillus brevis. [1] It was extensively used in Soviet military hospitals during World War II for treating infected wounds, representing one of the earliest commercially produced antibiotics. [1] [2] GS exhibits potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria as well as some fungi. [1] Despite being in use for over 80 years, bacterial resistance to GS remains virtually nonexistent, making it an increasingly important compound in the era of multidrug-resistant pathogens. [2]
The clinical application of GS is currently limited to topical formulations due to its significant hemolytic toxicity toward eukaryotic cells. [1] [3] However, ongoing research focuses on developing GS analogues with improved therapeutic indices, potentially expanding its clinical utility beyond current limitations. [3] [4] GS belongs to the family of nonribosomal peptides (NRPs), biosynthesized by a template-driven mechanism without direct ribosomal involvement, which contributes to its unique structural properties and resistance to proteolytic degradation. [1]
This compound possesses a highly symmetric structure with the primary sequence: cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂. [1] This cyclodecapeptide is constructed as two identical pentapeptides joined head-to-tail, forming a stable cyclic structure that distinguishes it from linear gramicidins (Gramicidin D). [1] [5] The molecule incorporates two unusual structural elements: ornithine (a non-proteinogenic amino acid) and D-phenylalanine (the atypical stereoisomer of phenylalanine). [1]
The secondary structure of GS is characterized by an antiparallel β-sheet conformation stabilized by four intramolecular hydrogen bonds between the valine and leucine residues of the two pentapeptide strands. [1] [6] This structure creates a rigid molecular framework with distinct amphiphilic character – one face presents hydrophobic side chains (Val, Leu, D-Phe), while the opposite face presents hydrophilic residues (Orn) with positively charged amino groups. [1] [3] This amphiphilicity is crucial for GS's interaction with biological membranes and its biological activity.
GS is synthesized by the This compound synthetase enzyme complex consisting of two primary components: GrsA (126 kDa) and GrsB (510 kDa). [1] [6] This nonribosomal peptide synthesis mechanism involves several specialized domains:
The biosynthesis initiates with GrsA loading D-Phe, followed by the sequential addition of Pro, Val, Orn, and Leu by GrsB modules. [1] The TE domain ultimately catalyzes the head-to-tail cyclization of two pentapeptide units, forming the characteristic cyclic decapeptide structure of GS. [1]
Table 1: Key Structural Characteristics of this compound
| Characteristic | Description | Functional Significance |
|---|---|---|
| Primary Structure | cyclo(Val-Orn-Leu-D-Phe-Pro)₂ | Cyclic structure provides stability against proteases |
| Molecular Weight | 1141.470 g·mol⁻¹ | [1] |
| Structural Motif | Antiparallel β-sheet | Forms stable amphiphilic structure |
| Charged Residues | Ornithine (positively charged) | Enables electrostatic interactions with membranes |
| Hydrophobic Residues | Val, Leu, D-Phe | Facilitates membrane integration |
| Special Features | D-amino acids, cyclic structure | Evades bacterial resistance mechanisms |
The primary antimicrobial mechanism of GS involves disruption of bacterial membrane integrity, though the exact molecular details continue to be elucidated. [2] GS initially associates with lipid bilayers through electrostatic interactions between its positively charged ornithine residues and negatively charged phospholipid head groups (particularly phosphatidylglycerol) abundant in bacterial membranes. [3] [7] Following this initial attachment, GS penetrates into the membrane interface region, locating near the glycerol backbone of phospholipids. [7]
The amphiphilic nature of GS enables it to integrate into membranes with its hydrophobic face oriented toward lipid tails and hydrophilic face toward aqueous interfaces. [3] This integration causes substantial perturbation of lipid packing, leading to increased membrane permeability and dissipation of vital ion gradients. [3] [7] At higher concentrations, GS can induce formation of non-lamellar lipid phases, potentially culminating in membrane disintegration. [7] The permeabilization effect results in leakage of potassium ions, phosphate, and other intracellular components, ultimately causing cell death. [1] [3]
While GS was traditionally thought to cause generalized membrane disruption, recent evidence suggests it can form defined transmembrane channels under specific conditions. [8] [2] Crystallographic studies of GS complexed with urea reveal that GS molecules can arrange around a central axis forming suggestive channels with inner diameters ranging from 3.4 to 6.3 Å. [8] These channels are lined by main-chain atoms and ornithine side chains, creating hydrophilic pores through which ions and small molecules may pass. [8]
Advanced electrophysiological studies demonstrate that GS induces transient defects rather than stable pores in lipid bilayers. [7] These defects appear as brief current fluctuations in electrophysiological recordings, distinct from the stable conductance events produced by dedicated channel-forming peptides like gramicidin A. [7] [2] The transient nature of these permeability pathways may explain why GS remains highly effective against bacteria while minimizing the development of resistance.
Beyond membrane disruption, emerging research indicates GS affects additional cellular targets:
The following diagram illustrates the current understanding of GS's mechanism of membrane interaction:
Diagram 1: this compound membrane interaction mechanism. GS initially attaches to anionic membrane surfaces via electrostatic interactions, then undergoes conformational changes and inserts into the bilayer, ultimately forming transient pores that disrupt membrane integrity.
Objective: To detect and characterize GS-induced permeability in model lipid membranes using electrophysiological recordings.
Materials and Equipment:
Procedure:
Data Analysis:
Expected Results: GS typically induces brief, transient current events (duration: <10 ms) rather than stable conductance states. Event frequency increases with GS concentration, but individual event characteristics remain relatively constant. [7] [2] No well-defined single-channel conductance states are typically observed, consistent with a defect-like rather than channel-like mechanism.
Objective: To quantify GS-induced permeability using fluorescent dye leakage from unilamellar liposomes.
Materials and Equipment:
Procedure:
Expected Results: GS typically causes rapid, concentration-dependent dye release from anionic liposomes, with minimal effect on neutral (zwitterionic) liposomes at low concentrations. [3] [6] The kinetics often show a rapid initial phase followed by a plateau, suggesting a limited number of productive binding sites or potential peptide-induced vesicle aggregation at higher concentrations.
Objective: To quantitatively measure GS binding to lipid membranes and its effect on subsequent compound adsorption.
Materials and Equipment:
Procedure:
Alternative ITC Method:
Expected Results: GS exhibits strong partitioning into lipid bilayers with preferential binding to anionic over zwitterionic membranes. [7] [6] Binding isotherms typically show cooperative behavior at higher peptide-to-lipid ratios. The presence of GS at sub-lytic concentrations can significantly enhance membrane adsorption of other hydrophobic compounds, demonstrating its membrane-perturbing effect. [7]
Table 2: Comparison of Experimental Methods for Studying GS-Membrane Interactions
| Method | Key Parameters Measured | Advantages | Limitations | Typical GS Concentrations |
|---|---|---|---|---|
| Electrophysiology | Single-channel conductance, event frequency, duration | High temporal resolution, detects transient events | Artificial membrane system, technical expertise required | 1 nM - 1 μM [7] [2] |
| Liposome Leakage | Membrane permeability, kinetics of release | High throughput, physiologically relevant lipid compositions | Ensemble averaging, dye-membrane interactions possible | 0.1 - 10 μM [3] [6] |
| Binding Studies | Binding constants, stoichiometry, thermodynamics | Direct quantification, thermodynamic parameters | Separation challenges, model-dependent analysis | 0.1 - 10 μM [7] |
| Calorimetry (DSC) | Phase transition behavior, membrane perturbation | Model-free, information on cooperativity | High sample concentration required, limited structural info | 1 - 20 mol% relative to lipid [6] |
| Spectroscopy (NMR, FTIR) | Molecular structure, membrane location, orientation | Atomic-level structural information | Technical complexity, sample limitations | 1 - 10 mol% relative to lipid [7] [6] |
Extensive structure-activity relationship (SAR) studies over the past 80 years have identified key strategies for improving GS's therapeutic potential:
These systematic modifications have yielded GS analogues with dramatically reduced hemolytic activity (10-100× improvement) while maintaining or even enhancing antimicrobial potency against drug-resistant pathogens. [3] [4]
Recent research reveals that GS exhibits potent synergistic effects when combined with other membrane-active agents:
These findings suggest potential applications for GS derivatives as membrane-sensitizing agents that could enhance the efficacy of conventional antibiotics or anticancer drugs, particularly against resistant strains and tumors.
The following workflow summarizes a comprehensive approach to GS research and analogue development:
Diagram 2: Comprehensive research workflow for this compound analogue development. The iterative process integrates biophysical characterization with biological assessment to optimize therapeutic potential.
Table 3: Promising this compound Analogues and Their Therapeutic Potential
| Analogue Type | Key Structural Modifications | Antimicrobial Activity | Hemolytic Activity | Therapeutic Index |
|---|---|---|---|---|
| Dab derivatives | Orn → diaminobutyric acid | Maintained vs. Gram-positive | 5-10× reduced | Improved 5-10× [3] [4] |
| Aromatic-modified | D-Phe ring substitutions | Variable (depends on substituent) | Generally reduced | Improved up to 20× [3] |
| Ring-expanded | 12-14 residue macrocycles | Enhanced vs. some pathogens | Significantly reduced | Improved 10-50× [3] |
| Turn-modified | Pro → other turn-inducing residues | Maintained or slightly reduced | 2-5× reduced | Improved 2-5× [3] |
| Peptidomimetic | Non-peptide backbone elements | Variable | Generally reduced | Case-dependent [4] |
This compound remains a molecule of significant interest in membrane channel research more than eight decades after its discovery. Its unique structural features, versatile membrane interactions, and exceptional resistance profile continue to provide valuable insights into fundamental membrane biology and antibiotic action. Recent advances in understanding its multifaceted mechanism have revealed that GS employs a more sophisticated approach to membrane disruption than previously appreciated, involving specific protein delocalization effects in addition to generalized membrane permeabilization. [2]
The ongoing development of GS analogues with improved therapeutic indices demonstrates the potential to overcome the hemolytic limitations that have restricted GS to topical applications. [3] [4] Particularly promising are recent findings that GS can enhance membrane permeability to other therapeutic agents, suggesting potential applications as combination therapy sensitizers against resistant infections and possibly in oncology. [7]
Future research directions should focus on:
As antibiotic resistance continues to escalate, the timeless lessons from GS research underscore the value of membrane-targeting antimicrobial strategies to which bacteria struggle to develop resistance. GS continues to serve as both a valuable experimental tool in membrane biophysics and a promising scaffold for developing next-generation antimicrobial agents.
The appropriate sample preparation method depends on your starting material. The table below summarizes two validated approaches:
| Starting Material | Method | Key Steps & Conditions | Solvent | Reference |
|---|
| Fermentation Biomass (e.g., A. aneurinilyticus) | Solid-Liquid Extraction [1] | 1. Centrifuge fermented medium (5000 rpm, 20 min, 4°C). 2. Wash biomass twice with Milli-Q water. 3. Extract with Acidic Ethanol at a controlled biomass-to-solvent ratio for 30-120 min at room temperature. 4. Use extract for HPLC after necessary dilution/filtration. | Acidic Ethanol [1] | [1] | | Pharmaceutical Formulation / Standard | Solvent Dissolution [2] | 1. Accurately weigh ~10 mg of Gramicidin S. 2. Dissolve in Methanol in a 100 mL volumetric flask. 3. Sonicate and dilute to the mark to make a ~100 µg/mL stock solution. 4. Further dilute with methanol to working concentrations (e.g., 10-50 µg/mL). 5. Filter through a 0.22 µm membrane before HPLC injection. | Methanol [2] | [2] |
The following gradient HPLC method has been optimized for the separation of this compound, often in complex mixtures such as wastewater or pharmaceutical formulations [2].
| Parameter | Specification | | :--- | :--- | | Column | Zorbax C18 (250 mm × 4.6 mm, 5 µm) [2] | | Mobile Phase A | 0.25 M Potassium Dihydrogen Phosphate Buffer, pH 3.6 [2] | | Mobile Phase B | Methanol [2] | | Gradient Program | Time (min) | % Mobile Phase B | ------|-----------------| 0 | 77% | 2 | 77% | 6 | 87.7% | | Flow Rate | 1.3 mL/min [2] | | Detection Wavelength | 224 nm, 234 nm, or 240 nm (adjust based on specificity needs) [2] | | Injection Volume | 20 µL [2] | | Run Time | ~6 minutes [2] |
The following diagram illustrates the complete workflow for sample preparation and HPLC analysis, integrating the methods described above.
Gramicidin S (GS) is a cyclic decapeptide antibiotic with the sequence cyclo(Val-Orn-Leu-D-Phe-Pro)₂ and a molecular weight of 1141.45 g/mol [1] [2]. It is a cationic, amphiphilic molecule known for its potent antibacterial and hemolytic activities [1]. Proper handling is crucial due to its membranotropic nature and sensitivity to certain conditions.
The following table summarizes the primary solvents and conditions for solubilizing this compound.
| Solvent | Concentration | Conditions | Notes / Key Applications |
|---|---|---|---|
| DMSO [2] | 100 mg/mL (87.61 mM) | Use ultrasonic bath if needed. | Primary stock solution; hygroscopic, use newly opened DMSO aliquots. |
| Acidic Ethanol (e.g., with HCl) [3] | Not specified | Room temperature, 30-120 min extraction. | Green, one-step extraction from microbial biomass; yields high-purity GS (90%). |
| Ethanol [3] | Not specified | Room temperature. | Solvent for extraction; high temperatures (>40°C) may cause GS polymerization. |
| Phosphate Buffer Saline (PBS) [3] | Not specified | Room temperature. | Aqueous solvent for applications; used in in vivo studies [2]. |
The table below outlines the recommended storage conditions to maintain this compound stability over time.
| Form | Temperature | Duration | Container / Environment |
|---|---|---|---|
| Powder [2] | -80°C | 2 years | Sealed storage, away from moisture and light. |
| Powder [2] | -20°C | 1 year | Sealed storage, away from moisture and light. |
| Solution in DMSO [2] | -80°C | 6 months | Sealed storage, aliquoted to avoid repeated freeze-thaw cycles. |
| Solution in DMSO [2] | -20°C | 1 month | Sealed storage, aliquoted to avoid repeated freeze-thaw cycles. |
For researchers aiming to extract this compound directly from bacterial biomass, the following workflow, based on a recent green extraction method, can be followed [3]. The process is visualized in the diagram below.
Diagram 1: this compound Extraction and Analysis Workflow.
Detailed Protocol Steps:
The following detailed protocol for extracting Gramicidin S directly from microbial biomass using an efficient, one-step green method is adapted from a recent study [1]. This serves as a critical first step for obtaining the peptide for subsequent analysis.
The table below summarizes the key parameters for the extraction process:
| Parameter | Details & Optimal Conditions |
|---|---|
| Recommended Extractant | Acidic ethanol [1] |
| Key Steps | 1. Solid-liquid extraction of dried microbial biomass [1]. 2. Characterization via FTIR, MALDI-TOF-MS, and UPLC-ESI-MS [1]. | | Optimal Ratio | Biomass-to-extractant ratio is a critical parameter [1]. | | Optimal Duration | 30–120 minutes (minimal impact on yield) [1]. | | Key Advantage | Achieves approximately 96% extraction yield with 90% purity in a single step [1]. |
For researching this compound's mechanism of action, particularly its folding and insertion into membranes, a sophisticated biophysical approach is required. The following method uses shear flow to align membranes and study peptide orientation.
Overview: This technique is used to study the kinetics of Gramicidin insertion and its orientation within a lipid bilayer [2]. When subjected to shear flow in a Couette cell (with concentric cylinders), spherical liposomes deform and align. This allows researchers to use polarized light to probe the orientation of peptide molecules relative to the membrane [2].
Key Experimental Parameters [2]:
Interpretation: Under these conditions, research indicates that the processes of this compound insertion and folding into the membrane occur as a concerted process—they cannot be separated temporally [2]. A negative LD signal at around 230 nm suggests the peptide is inserted and oriented relatively perpendicular to the membrane normal [2].
Q1: What is the most efficient single-step extraction method for Gramicidin S? The most efficient method identified is a one-step solid-liquid extraction using acidic ethanol (a mixture of ethanol and 0.2 N HCl in a 9:1 v/v ratio) at room temperature. This method can extract up to 96% of this compound from Aneurinibacillus aneurinilyticus biomass with a purity of approximately 90% [1] [2].
Q2: Which factor most critically impacts the extraction yield? The biomass-to-extractant ratio is a critical parameter for maximizing yield. In contrast, the extraction time (within a range of 30 to 120 minutes) has been shown to have a minimal impact [1] [2].
Q3: My final extract has low purity. What can I do? Ensure you are not using excessively high temperatures during extraction, as recent studies indicate that temperatures above 40°C can lead to the polymerization of this compound, which may complicate purification and affect purity [1] [2]. Always use high-purity solvents and consider a second brief extraction cycle to recover residual product without significantly diluting the purity.
Q4: The antimicrobial activity of my extract is inconsistent. Why might this be? The specific analogs of this compound produced can vary based on the fermentation medium. Different analogs (e.g., with Ornithine replaced by Lysine or diaminobutyric acid) exhibit different bioactivities [3] [4]. Standardizing your culture conditions, particularly the carbon source, is crucial for producing a consistent analog profile [3].
The table below summarizes key parameters for the acidic ethanol extraction method to help you troubleshoot and optimize your process.
| Parameter | Optimal Condition | Effect on Yield | Notes |
|---|---|---|---|
| Extractant | Acidic Ethanol (Ethanol + 0.2N HCl; 9:1 v/v) | High (96% yield) | Superior to pure ethanol or phosphate buffer [1] [2] [3]. |
| Temperature | Room Temperature (~25°C) | High yield preserved | Avoid high temperatures (>40°C) to prevent polymerization [1] [2]. |
| Time | 30 - 120 minutes | Minimal impact | The process is robust across this range; 120 minutes is often used [1] [3]. |
| Biomass-to-Extractant Ratio | Critical Parameter (e.g., 3:1 v/v) | High impact | Must be optimized for your specific biomass concentration [1] [2]. |
| Fermentation Medium | Tryptic Soy Broth (TSB) | Higher yield | CSL-based media may lower GR-S yield and alter analog profile [3]. |
Here is a detailed step-by-step protocol for the efficient one-step extraction of this compound from microbial biomass.
Method: Acidic Ethanol Extraction of this compound [1] [2] [3]
Principle: this compound is efficiently solubilized from bacterial cells using an acidic ethanol solution, which disrupts cell membranes and vacuoles where the antibiotic is stored.
Materials:
Procedure:
The following workflow diagram illustrates the entire process from fermentation to the final extract:
To verify the success of your extraction and troubleshoot issues, characterize your extract using these techniques:
The table below summarizes the main experimental approaches identified for managing GS cytotoxicity.
| Strategy | Mechanism / Description | Key Experimental Findings / Protocols |
|---|
| Structural Modification (Photocontrolled Analogues) | Incorporating a photoisomerizable diarylethene fragment into the GS structure [1]. | • "Open" photoisomers exhibit cytotoxicity similar to native GS [1]. • "Closed" photoisomers show markedly weaker activity, reducing cytotoxicity [1]. • Protocol: Cytotoxicity (IC50) evaluated in 2D monolayer and 3D spheroid cultures (HeLa, HepG2, MDA-MB-231, LLC, 4T1, HEK-293) via staining with propidium iodide and Hoechst 33342, followed by automated fluorescence confocal imaging [1]. | | Dosage & Therapeutic Window Optimization | Using the lowest concentration that remains therapeutically effective, based on a favorable selectivity index [2]. | • Antiviral EC50: 1.571 µg [2]. • Cell Survival (MTT Assay): 75-80% at concentrations up to 5 µg [2]. • Protocol: Determine EC50 via in vitro antiviral assays (e.g., RT-qPCR for viral load, confocal microscopy). Assess cell viability concurrently using MTT assay to define the non-cytotoxic concentration range [2]. | | Combination with Other Agents | Using GS in combination with other antimicrobials to reduce the required dose of each component [3]. | • Demonstrated for Gramicidin D/PDDA combinations; significantly reduced minimal effective doses against pathogens [3]. |
For your experiments, you can follow this workflow to evaluate and mitigate the cytotoxicity of this compound or its analogues.
Here are some frequently encountered issues and their evidence-based solutions, drawn from recent studies.
| Issue | Possible Cause | Suggested Solution | Key Citation |
|---|---|---|---|
| Low extraction yield/purity from microbial biomass | Complex, multi-step process; use of harsh solvents | Use a one-step extraction with acidic ethanol (biomass-to-extractant ratio is critical). Simpler, greener, yields ~96% GS with ~90% purity [1]. | [1] |
| High cytotoxicity (hemolysis) of GS analogues | Excessive global hydrophobicity | Fine-tune the balance between cationicity and hydrophobicity. Incorporation of D-arginine (DArg) and tryptophan (Trp) shows improved TI [2]. | [2] |
| Poor activity against Gram-negative bacteria | Low cationic charge, limiting interaction with outer membrane | Selectively increase cationicity. Ornithine modification or incorporation of DArg can enhance broad-spectrum activity, especially against E. coli and K. pneumoniae [2] [3]. | [2] [3] |
| Peptide aggregation during purification | Introduction of highly hydrophobic groups or aromatic systems | For problematic staples (e.g., perfluoroaryl-bridged), use gel filtration as a preliminary purification step before RP-HPLC to reduce aggregation [4]. | [4] |
This method, adapted from Bustos et al. (2024), simplifies downstream processing [1].
This methodology, from Gontsarik et al. (2025), uses peptide stapling to modulate conformational rigidity [4].
The following table summarizes key data on modified GS analogues from recent studies, demonstrating successful strategies to improve the therapeutic index (TI).
| Modification Strategy | Example Peptide | Key Activity (MIC, µg/mL) | Hemolytic Toxicity (HC50, µg/mL) | Therapeutic Index (TI) Improvement | Key Findings |
|---|---|---|---|---|---|
| Increased Cationicity & Hydrophobicity Tuning [2] | Peptide 8 | E. coli: 8 | 32.81 | 10-fold vs. GS (TI: 4.10 vs. 0.38) [2] | Potent broad-spectrum activity, incl. against S. aureus and MRSA [2]. |
| Increased Cationicity & Hydrophobicity Tuning [2] | Peptide 9 | K. pneumoniae: 16 | 39.21 | 25-fold vs. GS [2] | Significant potency increase and safety profile enhancement [2]. |
| Ornithine Modification [3] | Peptide 12 | Potent vs. drug-resistant S. aureus & E. faecalis | 186 | ~5x higher HC50 vs. GS (GS HC50 = 35.13) [3] | Equipotent antimicrobial activity with significantly reduced hemolysis [3]. |
| Conformational Rigidity (Stapling) [4] | GSC-FB | Retained vs. Gram-positive | Significantly reduced | Improved selectivity for bacterial over mammalian membranes [4] | Retained potency with significantly reduced cytotoxicity [4]. |
The following diagrams outline the core workflows for the extraction and synthesis protocols discussed above.
Q1: Why is my mammalian cell line dying in my Gramicidin S antibacterial assay? This is a well-documented effect. This compound (GS) is known for its significant hemolytic activity and cytotoxicity because its mechanism of action (membrane disruption) poorly discriminates between bacterial and mammalian membranes [1] [2]. This cytotoxicity is not just an artifact; it is actively being explored for potential anticancer applications [2].
Q2: this compound is ineffective against my Gram-negative bacterial strains. Is this normal? Yes, this is expected. Naturally occurring this compound has a limited spectrum of activity, being primarily potent against Gram-positive bacteria [3]. Its low activity against Gram-negative strains is attributed to their protective outer membrane. Recent research focuses on designing analogs with enhanced cationicity to overcome this barrier [3].
Q3: Could this compound be interfering with my assays in non-obvious ways? Yes. Beyond direct membrane lysis, GS has been shown to induce Immunogenic Cell Death (ICD) in mammalian cells, characterized by the release of damage-associated molecular patterns (DAMPs) like ATP and HMGB1 [2]. If your assays measure immune responses or cell death pathways, this could be a significant source of interference.
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| High cytotoxicity in host cells | Non-selective membranolytic action [1] [4] | Use encapsulated GS (e.g., in liposomes) [4] or switch to GS analogs with improved therapeutic index (e.g., Peptides 7, 8, 9) [3]. |
| Low potency against Gram-negative bacteria | Inability to penetrate the outer membrane [3] | Use broad-spectrum GS derivatives (e.g., Peptide 8) [3] or potentiate with outer membrane disruptors like Polymyxin B nonapeptide (note: this may alter interpretation) [5]. |
| Inconsistent activity in biofilms or against persister cells | Reduced penetration or altered metabolic state of target cells [6] | Confirm GS is a suitable choice, as it has demonstrated supreme activity against biofilm and persister cells of Staphylococci and Enterococci [6]. Ensure adequate concentration and exposure time. |
| Unwanted immunogenic effects in cell models | Induction of Immunogenic Cell Death (ICD) [2] | If studying non-immune related pathways, use lower sub-IC50 concentrations or consider alternative antimicrobials. Be aware that ICD is a measured effect in immuno-oncology research [2]. |
The following table summarizes key engineered analogs from recent studies that address common issues like toxicity and limited spectrum. Therapeutic Index (TI) is calculated as HC50 (concentration causing 50% hemolysis) / MIC (Minimum Inhibitory Concentration); a higher TI indicates a safer profile [3].
| Peptide Name | Key Modification | MIC vs. E. coli (μg/mL) | Hemolytic Toxicity (HC50, μg/mL) | Therapeutic Index (TI) vs. E. coli |
|---|---|---|---|---|
| Native this compound | - | 32 | ~12.3 | 0.38 [3] |
| Peptide 1 | High hydrophobicity (4x Tle*) | 32 | ~5.9 | 0.18 [3] |
| Peptide 8 | DArg & Trp incorporation | 8 | ~32.8 | 4.10 [3] |
| Peptide 9 | DArg & Trp incorporation | 16 | ~39.2 | 2.45 [3] |
| GSC-FB | Stapled (perfluoroaryl bridge) | Retained potent anti-Gram-positive activity | Significantly reduced | Improved (specific TI not provided) [1] |
*Tle: tert-Leucine
For a logical approach to diagnosing problems, follow this workflow. The diagram below outlines key steps to identify the source of interference and choose a corrective path, such as using safer analogs or targeted delivery systems.
1. Evaluating Cytotoxicity via Hemolysis Assay [3] This is a critical experiment to confirm whether GS is interfering with your mammalian cell models.
2. Assessing Membrane Interaction Modulators [4] If you are investigating formulation strategies to reduce toxicity.
The table below outlines common problems, their potential causes, and recommended solutions.
| Problem Phenomenon | Possible Causes | Recommended Solutions & Experimental Checks |
|---|---|---|
| High Hemolytic Activity or Cytotoxicity [1] [2] | Poor selectivity; disrupts bacterial and mammalian membranes equally. | Modify structure to fine-tune hydrophobicity and cationicity [3]. Incorporate D-amino acids (e.g., D-Trp, D-Arg) to improve selectivity and reduce hemolysis while retaining activity [3]. |
| Loss of Antimicrobial Potency [1] [2] | Reduced ability to interact with or disrupt bacterial membranes. | Check conformational rigidity: Overly flexible (linear) or overly rigid (stapled) analogs may lose effectiveness [1]. Verify peptide sequence and cyclization: Use MS and HPLC to confirm structure and purity [1]. |
| Narrow Spectrum of Activity (e.g., inactive against Gram-negative strains) [3] | Insufficient cationic charge to interact with Gram-negative outer membrane. | Increase cationic charge: Substitute residues with positively charged amino acids like D-arginine (D-Arg) to enhance interaction with negatively charged LPS [3]. |
| Low Solubility or Bioavailability [2] | Inherent high hydrophobicity; degradation by proteases. | Modify hydrophobic residues: Replace valine/leucine with less hydrophobic analogs. Consider formulating with polymers (e.g., HPMA copolymers) to improve solubility and reduce toxicity [2]. |
| Aggregation in Solution [1] | Introduction of highly hydrophobic or aromatic groups. | Use preliminary gel filtration: This can help separate aggregates before RP-HPLC purification [1]. |
To systematically investigate activity loss, you can follow these key experimental methodologies from recent studies.
This protocol helps analyze how peptide conformation changes in different environments, which is crucial for understanding its mechanism.
This method tests the fundamental ability of your peptide to compromise bacterial membrane integrity.
The following diagram illustrates the logical troubleshooting workflow that integrates the information from the guides and protocols above.
The core strategy for rescuing this compound activity revolves around a careful trade-off: you need enough hydrophobicity to integrate into membranes and sufficient cationic charge to target bacterial surfaces selectively, all while maintaining the correct conformational rigidity for effective membrane disruption [1] [3].
The table below summarizes frequent experimental problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Troubleshooting Solution |
|---|---|---|
| High Hemolytic Activity | Non-specific membranolytic action on eukaryotic cells [1] [2]. | Use nanocarriers (e.g., liposomes with high cholesterol content >30%) for targeted delivery [2]. Consider switching to GS analogues with improved therapeutic indices (e.g., Peptides 7, 8, 9) [3]. |
| Low Activity Against Gram-negative Bacteria | Inability to penetrate the outer membrane; insufficient cationic charge [3]. | Use GS analogues with enhanced cationicity (e.g., incorporating D-arginine) and tuned hydrophobicity [3]. |
| Unintended Signaling Pathway Effects | Off-target effects from Gramicidin A in commercial preparations; direct interaction with membrane lipids [4]. | Verify the purity of your this compound sample. Use appropriate controls to distinguish ion channel-independent effects [4]. |
| Inconsistent Cytotoxicity Results (2D vs. 3D models) | Poor penetration into spheroid cores; differences in cell surface availability [5]. | Validate findings in 3D spheroid models and perform concentration-response curves over extended time points (e.g., 72h) [5]. |
| Variable Membrane Binding & Oligomerization | Differences in lipid membrane composition (e.g., cholesterol %, anionic lipids) [2]. | Control lipid composition in model systems. Use star-like polyanionic polymers (e.g., D-g-PAA(PE)) to modulate GS oligomerization [2]. |
Here are foundational methodologies for evaluating the activity and mechanisms of this compound.
This protocol is based on assessing three key DAMPs (Damage-Associated Molecular Patterns) as indicators of ICD [5].
This protocol uses DSC to study the interaction of GS with model lipid membranes [2].
Tm): A decrease suggests GS disrupts lipid packing.ΔH): A reduction indicates less energy is required for the phase transition, implying membrane disordering.The following diagrams, created with DOT language, visualize key concepts and experimental workflows.
This diagram outlines the core workflow for evaluating Immunogenic Cell Death.
This diagram illustrates the proposed molecular mechanism of how this compound interacts with and disrupts lipid bilayers [1] [2].
| Feature | Gramicidin S (GS) | Polymyxin B (PMB) |
|---|---|---|
| Chemical Structure | Cyclic decapeptide; cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ [1] [2] | Cyclic decapeptide with a fatty acid tail (e.g., 6-methyl-octanoic acid) [1] |
| Primary Mechanism of Action | Disrupts bacterial cytoplasmic membrane integrity; inhibits respiratory enzymes (cytochrome bd, NDH-2) [1] | Binds to Lipopolysaccharide (LPS) in outer membrane; disrupts both outer & inner membranes [1] [3] |
| Spectrum of Activity | Broad-spectrum vs. Gram-positive & Gram-negative bacteria [1] [2] | Primarily against multidrug-resistant Gram-negative bacteria [1] [4] |
| Key Molecular Targets | Lipid bilayer, Cytochrome bd oxidase (IC₅₀: ~3.5 µM), NDH-2 (IC₅₀: ~2 µM) [1] | Lipopolysaccharide (LPS), NDH-2, Malate:quinone oxidoreductase (MQO) [1] |
| Efficacy (MIC range) | MIC: 3–11 µM against a broad spectrum of bacteria [1] | A last-line agent; specific MICs depend on the pathogen and its susceptibility [4] |
| Synergistic Potential | Shows synergy with Polymyxin B against P. aeruginosa biofilms [5] | Shows synergy with this compound against multidrug-resistant P. aeruginosa [5] |
| Primary Toxicity | High hemolytic activity; limits use to topical applications [1] [6] [7] | Nephrotoxicity (AKI incidence: 20-60%); Neurotoxicity [1] [4] |
| Other Notable Effects | Nematocidal activity (IC₅₀: 0.08 µM) [1] | Induces skin hyperpigmentation via the PI3K/Akt, CREB, and calcium signaling pathways [8] [9] |
| Current Clinical Use | Topical formulations for skin and throat infections [7] [2] | Last-line systemic therapy for critically ill patients with resistant Gram-negative infections [4] |
This method is used to quantify the synergistic effect between GS and PMB [5].
The following workflow, derived from a proteomic study, outlines the process to uncover signaling pathways involved in PMB's side effects [8].
The experimental data reveals several promising avenues for future drug development:
Gramicidin S (GS) is a cyclic decapeptide antibiotic produced by Aneurinibacillus migulanus with potent activity against Gram-positive and some Gram-negative bacteria [1] [2]. Its mechanism involves disrupting bacterial cell membranes, which also causes toxicity to human cells [3] [4].
The table below summarizes key experimental data for this compound and its analogs, showing the relationship between their antimicrobial activity and toxicity.
Table 1: Comparative Biological Activity of this compound and Selected Analogs
| Peptide | Key Structural Features | MIC (µg/mL) vs. S. aureus [1] [4] | MIC (µg/mL) vs. E. coli [4] | Hemolytic Activity (HC₅₀, µg/mL) [1] [4] | Therapeutic Index (TI) vs. E. coli [4] |
|---|---|---|---|---|---|
| This compound (GS) | Native cyclic structure | 3.9 - 7.8 | 32 | 12.34 ± 9.27 | 0.38 |
| VK7 [1] | β-strand modified analog | 3.9 - 15.6 | ~15.6 (median) | >62.5 (less hemolytic) | N/A |
| Peptide 8 [4] | Incorporation of DArg and Trp | 5 | 8 | 32.81 ± 0.51 | 4.10 |
| Peptide 9 [4] | Incorporation of DArg and Trp | 8 | 16 | 39.21 ± 0.46 | 2.45 |
| Peptide 7 [4] | Modified cationicity/hydrophobicity | 6 | 16 | 84.09 ± 1.02 | 5.26 |
Key Takeaways:
The following workflows and protocols are central to establishing the comparative safety data for this compound and its derivatives.
This is a standard method to quantify peptide toxicity toward human red blood cells (hRBCs) [1] [4].
Detailed Protocol [1]:
This protocol measures the lowest concentration of a peptide that inhibits bacterial growth [1] [4].
Detailed Protocol [1]:
The TI is a crucial metric for comparing the safety window of different compounds. It is calculated for a specific bacterial strain as follows [4]:
Therapeutic Index (TI) = HC₅₀ (µg/mL) / MIC (µg/mL) against a specific bacterium
A higher TI indicates a wider margin between toxic and effective doses.
The experimental data demonstrates that rational design of this compound analogs is a viable strategy to overcome the toxicity of the native peptide. Key design principles include:
Gramicidin S and its analogs show promising activity against multidrug-resistant bacteria, particularly within the ESKAPE pathogens. The table below summarizes the Minimum Inhibitory Concentration (MIC) for this compound and a key analog, VK7, against a panel of clinical isolates [1].
| Bacterial Strain (ESKAPE Panel) | This compound MIC (μg/ml) | GS Analog VK7 MIC (μg/ml) |
|---|---|---|
| Gram-positive Bacteria | ||
| Enterococcus faecium | 3.9 | 3.9 |
| Staphylococcus aureus | 3.9 - 7.8 | 3.9 - 15.6 |
| Gram-negative Bacteria | ||
| Klebsiella pneumoniae | 7.8 - 62.5 | 15.6 |
| Acinetobacter baumannii | 15.6 - 62.5 | 7.8 - 31.2 |
| Pseudomonas aeruginosa | 31.3 - 62.5 | 7.8 |
| Enterobacter cloacae | 1.95 - 62.5 | 7.8 - 15.6 |
Key Insights from the Data [1]:
A major challenge for the therapeutic application of this compound is its toxicity to human cells. Research focuses on developing analogs with an improved therapeutic index.
| Peptide | Hemolytic Toxicity (TD₅₀, μg/ml) | Cytotoxicity (LDH Release, TD₅₀ μg/ml) |
|---|---|---|
| This compound | 35.2 | 18.7 |
| GS Analog VK7 | >62.5 (Reduced) | >62.5 (Reduced) |
Key Insights from the Data [1]:
Recent studies have revealed a novel function for this compound: the ability to induce Immunogenic Cell Death (ICD) [2].
ICD Hallmarks: Treatment of mammalian cells with GS at sub-IC₅₀ and higher concentrations induces three key markers of ICD [2]:
Photocontrolled Analogs: Researchers have developed photoswitchable GS analogs (LMB002 and LMB033) whose ICD-inducing activity can be controlled with light. The "open" photoisomers are as efficient as GS itself, while the "closed" forms require higher concentrations, offering a potential mechanism for spatiotemporal control of this activity [2].
The following diagram illustrates the ICD pathway and mechanism of photoswitchable analogs.
For researchers aiming to replicate or build upon these findings, here are summaries of the core methodologies used in the cited studies.
The workflow for the overall evaluation of cyclic peptides like this compound is summarized below.
The data indicates that this compound is a powerful but toxic antibiotic, making its unmodified form suitable primarily for topical application [1]. However, its future potential is significant:
The table below summarizes the fundamental differences between these two distinct peptides.
| Feature | This compound (GS) | Gramicidin D (GD) |
|---|---|---|
| Chemical Structure | Cyclic decapeptide; [cyclo(Val-Orn-Leu-D-Phe-Pro)₂] [1] [2] |
Heterogeneous mixture of linear pentadecapeptides (A, B, and C) with 15 alternating D- and L-amino acids [3] [4] [5] |
| Primary Mechanism of Action | Disruption of lipid bilayer integrity, leading to membrane permeabilization and cell death [1] | Formation of cation-selective channels within the lipid bilayer, dissipating ion gradients and halting ATP production [3] [4] |
| Antibacterial Spectrum | Broad-spectrum; active against Gram-positive bacteria and, under certain conditions (liquid assays), Gram-negative bacteria and fungi [6] [1] | Primarily effective against Gram-positive bacteria; some activity against select Gram-negative species [3] [4] [5] |
| Clinical Applications | Topical use (historical); current research for systemic antibiotics and antiviral repurposing [7] [2] | Topical antibiotics (skin infections, ophthalmic solutions) often in combination with neomycin and polymyxin B [3] [4] |
| Key Toxicity Concern | Significant hemolytic activity, limiting systemic use [8] [1] | Highly hemolytic; too toxic for internal administration [3] [4] |
| Current Research Focus | Derivative synthesis to enhance spectrum (against Gram-negative ESKAPE pathogens) and reduce hemolysis [7] | Repurposing for antiviral activity (e.g., against SARS-CoV-2) [2] |
For researchers looking to validate or build upon existing work, here is a summary of key experimental findings and methodologies.
Recent research on this compound has focused on modifying its structure to improve its therapeutic index (TI). The following data from a 2025 study highlights the performance of novel GS analogues against multidrug-resistant Gram-negative pathogens [7].
Table: Activity of this compound Analogues Against ESKAPE Pathogens and Human Cells [7]
| Peptide | MIC against E. coli (µg/mL) | MIC against K. pneumoniae (µg/mL) | MIC against P. aeruginosa (µg/mL) | HC₅₀ (Hemolysis, µg/mL) | Therapeutic Index (TI) vs E. coli |
|---|---|---|---|---|---|
| This compound (GS) | 32 | 128 | 128 | 12.34 | 0.38 |
| Peptide 8 | 8 | 16 | 32 | 32.81 | 4.10 |
| Peptide 9 | 16 | 16 | 32 | 39.21 | 2.45 |
| Peptide 19 | 16 | 32 | 16 | 31.88 | 1.99 |
Experimental Protocol:
Both this compound and D have shown potential for repurposing as antiviral agents, particularly against SARS-CoV-2 [2].
Table: Antiviral Activity Against SARS-CoV-2 in Vero Cells [2]
| Peptide | EC₅₀ (Antiviral Activity) | Cytotoxicity (CC₅₀) | Key Findings |
|---|---|---|---|
| This compound | 1.571 µg | >5 µg (≈80% cell survival at 5µg) | 99% viral reduction at 24 hours post-infection; disrupts viral envelope and modulates host cell proteins. |
| Gramicidin D | Not explicitly stated in source | Not explicitly stated in source | Mechanism involves disruption of the viral lipid envelope [2]. |
Experimental Protocol:
The distinct structures of this compound and D lead to different mechanisms of membrane disruption, as illustrated below.
The biological activity and toxicity of Gramicidin S analogs are tested in various models to assess their therapeutic potential. The following table summarizes quantitative data from recent investigations.
| Peptide / Analog | Model(s) Used | Key Quantitative Findings (MIC, HC₅₀, etc.) | Reference |
|---|---|---|---|
| This compound (GS) | In vitro antimicrobial assays; Human Red Blood Cells (hRBCs) | S. aureus: 4 µg/mL; E. coli: 32 µg/mL; HC₅₀: 12.34 µg/mL | [1] |
| Bacterial cytological profiling (B. subtilis) | Membrane depolarization at 2x MIC; causes cell lysis | [2] | |
| Peptide 8 (DArg/Trp modified) | In vitro antimicrobial assays; Human Red Blood Cells (hRBCs) | E. coli: 8 µg/mL; HC₅₀: 32.81 µg/mL; Therapeutic Index (TI): 4.10 | [1] |
| Peptide 9 (DArg/Trp modified) | In vitro antimicrobial assays; Human Red Blood Cells (hRBCs) | K. pneumoniae: 16 µg/mL; HC₅₀: 39.21 µg/mL; TI improved 25-fold over GS | [1] |
| Peptide 12 (Ornithine-modified) | Drug-resistant bacterial strains; Human Red Blood Cells (hRBCs) | Potent vs. S. aureus & E. faecalis; HC₅₀: 186 µg/mL (vs. GS HC₅₀: 35.13 µg/mL) | [3] |
| GSC-FB (Stapled analog) | Gram-positive bacteria; Cell cytotoxicity assays | Retained potent anti-Gram-positive activity; Significantly reduced cytotoxicity | [4] |
| GS-L (Linear analog) | Gram-positive & Gram-negative bacteria; Cell cytotoxicity assays | Broader-spectrum activity (incl. Gram-negative); Improved safety profile | [4] |
To ensure the reproducibility of findings, here is a detailed breakdown of the key experimental methodologies used in the cited studies.
This is a standard protocol for evaluating the basic efficacy and safety of new analogs [3] [1].
This method provides deep mechanistic insights by visualizing the effects of antibiotics on bacterial cells [2].
These techniques help understand the interaction between peptides and bacterial membranes at a molecular level [4].
The diagram below illustrates the logical flow of a comprehensive study integrating the key experimental models discussed, from analog design to mechanistic validation.
The collective data from these diverse models demonstrates a strong chain of external validity. Promising results in initial in vitro antimicrobial and hemolysis assays are consistently explained by deeper biophysical studies and mechanistic profiling, creating a robust framework for evaluating novel this compound-based therapeutics [4] [2] [1].
This compound (GS) is a naturally occurring cyclic decapeptide antibiotic with a primary structure of cyclo(-Val-Orn-Leu-D-Phe-Pro-)₂ [1]. Its key characteristics and accepted mechanism are summarized here.
The following diagram illustrates its general mechanism of action against a bacterial cell.
Diagram 1: this compound mechanism of action involves membrane binding, integration, and pore formation.
The high hemolytic toxicity of natural this compound has driven extensive research into analogues with improved therapeutic profiles. The table below compares native GS with selected modern derivatives, highlighting how structural changes impact activity and safety [4].
| Peptide Name | Key Structural Modifications | Antibacterial Activity (MIC in µg/mL) | Hemolytic Toxicity (HC₅₀ in µg/mL) | Therapeutic Index (vs. E. coli) |
|---|
| This compound | Native structure: (Val-Orn-Leu-D-Phe-Pro)₂ [1] | E. coli: 32 S. aureus: 4 [4] | 12.34 ± 9.27 [4] | 0.38 [4] | | Peptide 1 | 4x Tle residues (increased hydrophobicity) [4] | E. coli: 32 S. aureus: 2 [4] | 5.90 ± 0.23 [4] | 1.48 [4] | | Peptide 8 | Incorporation of DArg and Trp (enhanced cationicity/hydrophobicity balance) [4] | E. coli: 8 S. aureus: 5 [4] | 32.81 ± 0.51 [4] | 4.10 [4] | | Peptide 9 | Incorporation of DArg and Trp (enhanced cationicity/hydrophobicity balance) [4] | E. coli: 16 S. aureus: 8 [4] | 39.21 ± 0.46 [4] | 9.63 (vs. K. pneumoniae) [4] |
> Note on Therapeutic Index (TI): A higher TI indicates a better safety profile. It is calculated as HC₅₀ / MIC, where HC₅₀ is the concentration causing 50% hemolysis and MIC is the minimum inhibitory concentration. The data shows that balancing cationicity and hydrophobicity (Peptides 8 & 9) is a successful strategy to reduce hemolysis while retaining or even improving antibacterial potency [4].
To empirically compare this compound and its analogues, researchers use standardized biological and analytical assays. Key experimental workflows for evaluating antimicrobial activity and cytotoxicity are detailed below.
This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a peptide that prevents visible microbial growth [4].
Diagram 2: The standard broth microdilution method for determining MIC.
This critical safety assay measures the peptide's ability to lyse human red blood cells (RBCs) [4].
Diagram 3: Workflow for assessing hemolytic activity of peptides.
The empirical data shows that this compound serves as a crucial benchmark in antimicrobial peptide (AMP) research, particularly for developing broad-spectrum agents against resistant pathogens [4]. Future research directions include:
Gramicidin S (GS) is a potent cyclic antimicrobial peptide, but its clinical use is largely restricted to topical applications due to high hemolytic toxicity and limited efficacy against Gram-negative pathogens [1]. Recent research has focused on modifying its structure to create derivatives with a broader spectrum of activity and improved safety profiles [2].
The table below summarizes the antibacterial activity and hemolytic toxicity of this compound compared to some of its most promising novel analogues.
Table 1: Comparison of this compound and Select Novel Analogues
| Peptide | Key Structural Modifications | Minimum Inhibitory Concentration (MIC) in µg/mL | Hemolytic Toxicity (HC50 in µg/mL) | Key Improvement |
|---|
| This compound (GS) | Natural cyclic decapeptide | E. coli: 32 P. aeruginosa: 128 K. pneumoniae: 128 A. baumannii: 8 S. aureus: 4 | 12.34 ± 9.27 | Baseline peptide; potent against Gram-positive bacteria but highly hemolytic [2]. | | Peptide 1 | Incorporation of four Tle residues (increased hydrophobicity) [2]. | E. coli: 32 P. aeruginosa: 64 A. baumannii: 4 | 5.90 ± 0.23 | 2-fold increased potency against A. baumannii, but high toxicity remains [2]. | | Peptide 8 | Incorporation of DArg and Trp (enhanced cationicity and modulated hydrophobicity) [2]. | E. coli: 8 P. aeruginosa: 32 K. pneumoniae: 16 S. aureus: 5 | 32.81 ± 0.51 | 10-fold improved Therapeutic Index (TI) against E. coli and significantly reduced hemolysis [2]. | | Peptide 9 | Incorporation of DArg and Trp [2]. | E. coli: 16 P. aeruginosa: 32 K. pneumoniae: 16 S. aureus: 8 | 39.21 ± 0.46 | 8-fold potency increase and 25-fold TI improvement against K. pneumoniae [2]. | | Peptide 19 | Targeted substitutions to enhance cationicity [2]. | P. aeruginosa: 16 S. aureus: 4 | Information missing from source | 8-fold enhanced potency against the difficult-to-treat P. aeruginosa [2]. |
To ensure the objective comparison you require, here is a detailed methodology for the key experiments cited in the data above. This protocol is adapted from current research on evaluating GS analogues [2].
1. Peptide Synthesis and Characterization
2. Determining Antibacterial Activity
3. Evaluating Hemolytic Toxicity
4. Data Analysis and Comparison
The following diagram illustrates the generally accepted mechanism by which this compound interacts with and disrupts bacterial cell membranes, which is key to its bactericidal activity [1].
This compound is a cyclic decapeptide with a well-defined structure cyclo(-Val-Orn-Leu-D-Phe-Pro-)2 [1] [2]. It adopts an amphiphilic structure, forming an antiparallel β-sheet with a hydrophobic valine/leucine face and a hydrophilic ornithine face [1] [3]. Its primary mechanism involves disrupting bacterial cell membranes [1] [4].
The following diagram illustrates the multi-stage process of GS-induced membrane disruption.
This mechanism is broadly effective but lacks selectivity, as it also disrupts mammalian cell membranes, leading to hemolysis and cytotoxicity [1] [2].
Extensive research focuses on designing GS analogues with improved therapeutic index. Key strategies include modifying cationicity, hydrophobicity, and conformational rigidity [5] [2].
Table 1: Selected this compound Analogues and Their Bioactivity [5]
| Peptide | Key Structural Modifications | MIC against E. coli (µg/mL) | MIC against K. pneumoniae (µg/mL) | HC₅₀ (µg/mL) | Therapeutic Index (vs E. coli) |
|---|---|---|---|---|---|
| This compound | Parent compound | 32 | 128 | 12.34 ± 9.27 | 0.38 |
| Peptide 1 | 4x Tle residues (increased hydrophobicity) | 32 | 128 | 5.90 ± 0.23 | 1.48 |
| Peptide 8 | Incorporation of DArg and Trp | 8 | 16 | 32.81 ± 0.51 | 4.10 |
| Peptide 9 | Incorporation of DArg and Trp | 16 | 16 | 39.21 ± 0.46 | 2.45 |
| Peptide 7 | Modified cationicity/hydrophobicity | 16 | 32 | 84.09 ± 1.02 | 5.26 |
Table 2: Impact of Conformational Rigidity on Stapled GS Analogues [2]
| Peptide | Description | Key Finding on Rigidity | Impact on Activity |
|---|---|---|---|
| GSC-FB | Stapled with a perfluoroaryl bridge | Moderate rigidity | Retained potent anti-Gram-positive activity; significantly reduced cytotoxicity. |
| GSC-SS | Stapled with a disulfide bridge | High rigidity | Ineffective membrane interaction and activity. |
| GS-L | Linear, flexible analog | Low rigidity | Broader-spectrum activity (incl. Gram-negative); improved safety profile. |
Researchers use several key methodologies to study GS interaction with membranes and validate its mechanism of action.
1. Differential Scanning Calorimetry (DSC)
T_m), its enthalpy (ΔH), and its cooperativity [4].T_m and a broadening of the phase transition peak, indicating disordering of the lipid bilayer and reduced cooperativity [4].2. Fourier Transform Infrared (FTIR) Spectroscopy
3. Circular Dichroism (CD) Spectroscopy
| Compound Name / Type | Key Structural Features | Cytotoxicity & Therapeutic Index (TI) | Key Findings & Potential |
|---|---|---|---|
| Native Gramicidin S (GS) [1] [2] | Natural cyclic decapeptide; amphiphilic structure. | High hemolytic toxicity; low Therapeutic Index (e.g., TI against E. coli: 0.38) [2]. | High potency against Gram-positive bacteria; clinical use restricted to topical applications due to cytotoxicity [3] [1] [2]. |
| Stapled & Flexible Analogues [3] | GSC-FB (stapled), GS-L (linear, flexible). | GSC-FB: Reduced cytotoxicity, retained anti-Gram+ activity. GS-L: Reduced cytotoxicity, broader spectrum (including Gram-negative) [3]. | Demonstrates conformational rigidity as a key parameter for tuning efficacy and safety [3]. | | Cationicity-Enhanced Analogues [2] | Incorporation of D-Arginine (DArg) and Tryptophan (Trp) residues. | Significantly improved TI (e.g., 10-fold vs. E. coli, 25-fold vs. K. pneumoniae) [2]. | Overcomes species-specific resistance; potent broad-spectrum activity against multidrug-resistant Gram-negative ESKAPE pathogens [2]. | | Photocontrolled Analogues [4] [5] | Diarylethene-containing photoswitchable peptides (LMB002, LMB033). | "Open" photoisomers: Cytotoxic like native GS. "Closed" photoisomers: Less active, induced effects only at higher concentrations [4] [5]. | Offers potential for spatiotemporal control of activity, reducing off-target toxicity; also shows promise as inducers of Immunogenic Cell Death (ICD) in cancer therapy [4] [5]. | | Nanoparticle Combinations [6] [7] | Gramicidin nanoparticles (NPs) combined with cationic polymer (PDDA). | Differential cytotoxicity: High microbicidal activity with low mammalian cell toxicity, suggesting potential for systemic use [6] [7]. | Synergistic action facilitates disassembly and pathogen membrane insertion; broadens spectrum to include Gram-negative bacteria and fungi [6] [7]. |
A deeper look into the experimental protocols and mechanisms reveals how cytotoxicity is assessed and how new derivatives exert their effects.
Researchers use multiple standardized methods to evaluate the safety of this compound and its derivatives:
The improved safety profiles of new analogues are achieved through distinct strategies:
The following diagram illustrates the experimental workflow for assessing the immunogenic potential of these peptides.
The research landscape for this compound is rapidly evolving, moving beyond its traditional role as a topical antibiotic.